molecular formula C8H9N3 B11921980 1-Ethyl-1H-imidazo[4,5-c]pyridine

1-Ethyl-1H-imidazo[4,5-c]pyridine

Número de catálogo: B11921980
Peso molecular: 147.18 g/mol
Clave InChI: PHSCKURJDFJLNR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Ethyl-1H-imidazo[4,5-c]pyridine (CAS 675581-76-7) is a nitrogen-rich heterocyclic compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol. This fused bicyclic structure is a key scaffold in medicinal chemistry due to its close resemblance to purines, allowing it to interact with a wide range of biological targets . The compound serves as a versatile building block for the development of novel therapeutic agents. Research into the imidazo[4,5-c]pyridine core has revealed significant pharmacological potential. It is a privileged structure in the discovery of compounds with antitumor properties, acting through mechanisms such as the inhibition of kinases like TBK1 and IKK-ε, which are involved in cancer cell survival and proliferation . Furthermore, this scaffold is found in histone methyltransferase EZH2 inhibitors, such as 3-deazaneplanocin A (DZNep), which is being investigated for its application in oncology and antiviral research . The structural motif is also under investigation for antimicrobial applications, targeting resistant bacterial and fungal strains . As a supplied chemical, it is characterized by specific physicochemical properties, including a calculated density of 1.191 g/cm³ and a boiling point of approximately 298.8°C . This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-ethylimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-2-11-6-10-7-5-9-4-3-8(7)11/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSCKURJDFJLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure and Properties of 1-Ethyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph for Drug Discovery & Development [1]

Executive Summary

1-Ethyl-1H-imidazo[4,5-c]pyridine (CAS 675581-76-7) represents a privileged heterocyclic scaffold in medicinal chemistry, classified as a 3-deazapurine.[1] Its structural significance lies in its isosterism with naturally occurring purine bases (adenine and guanine), enabling it to function as a high-affinity pharmacophore for diverse biological targets, including Toll-like Receptor 7 (TLR7), Janus Kinases (JAK), and adenosine receptors.[1] This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and application in rational drug design.

Chemical Identity & Core Architecture[1]

The compound consists of a pyridine ring fused to an imidazole ring, with an ethyl group attached to the N1 nitrogen of the imidazole moiety.[2][3] This fusion creates a highly stable, planar aromatic system with distinct electronic properties.

Structural Specifications
PropertyDetail
IUPAC Name 1-Ethyl-1H-imidazo[4,5-c]pyridine
CAS Number 675581-76-7
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
SMILES CCN1C=NC2=C1C=CN=C2
InChI Key IDQBZQRENYYJCR-UHFFFAOYSA-N
Electronic Distribution & Basicity

The imidazo[4,5-c]pyridine core contains three nitrogen atoms with distinct electronic environments:

  • N1 (Pyrrole-like): Substituted with the ethyl group.[1] The lone pair is involved in the aromatic sextet of the imidazole ring, rendering it non-basic and non-nucleophilic.

  • N3 (Pyridine-like): Part of the imidazole ring.[1] It possesses a lone pair in the sp² orbital but is generally less basic due to the electron-withdrawing nature of the fused pyridine ring.

  • N5 (Pyridine-like): Located in the pyridine ring.[1] This is the most basic center (pKa ~6.0–6.5), serving as the primary site for protonation and salt formation.

Physicochemical Profiling

Understanding the physicochemical profile is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

ParameterValue (Experimental/Predicted)Implications for Drug Design
LogP 0.4 – 0.8Low lipophilicity suggests good aqueous solubility but may require optimization for blood-brain barrier penetration.[1]
TPSA ~30 ŲFavorable for cell membrane permeability; well within Veber's rules (<140 Ų).[1]
H-Bond Donors 0Lack of donors improves membrane permeability.[1]
H-Bond Acceptors 2 (N3, N5)Key interaction points for hydrogen bonding with receptor active sites (e.g., Ser/Thr residues).[1]
Solubility Moderate (Water)Soluble in polar organic solvents (DMSO, MeOH, DCM); forms water-soluble salts with mineral acids.[1]

Synthesis & Manufacturing Strategies

The synthesis of 1-Ethyl-1H-imidazo[4,5-c]pyridine must address the challenge of regioselectivity . Direct alkylation of the parent heterocycle often yields a mixture of N1 and N3 isomers. Therefore, a de novo ring construction approach is the gold standard for high-purity synthesis.

Route A: Regioselective Cyclization (Preferred)

This route guarantees the position of the ethyl group by installing it on the pyridine precursor before the imidazole ring is closed.

Step 1: Nucleophilic Aromatic Substitution (SnAr) Reaction of 4-chloro-3-nitropyridine with ethylamine .[1] The amine selectively displaces the chlorine atom due to the activation provided by the ortho-nitro group.

  • Reagents: Ethylamine (70% aq), EtOH, Et₃N.[1]

  • Intermediate:

    
    -Ethyl-3-nitro-4-pyridinamine.[1]
    

Step 2: Nitro Reduction Catalytic hydrogenation or chemical reduction of the nitro group to a primary amine.

  • Reagents: H₂/Pd-C or Fe/NH₄Cl.[1]

  • Intermediate:

    
    -Ethyl-3,4-pyridinediamine.[1]
    

Step 3: Cyclocondensation Closing the imidazole ring using a one-carbon source.

  • Reagents: Triethyl orthoformate (TEOF) + catalytic p-TsOH, or Formic acid (reflux).[1]

  • Product: 1-Ethyl-1H-imidazo[4,5-c]pyridine.[1][3][4]

Route B: Direct Alkylation (Non-Selective)

Reacting 1H-imidazo[4,5-c]pyridine with ethyl iodide/bromide under basic conditions (NaH/DMF) typically yields a mixture of N1-ethyl and N3-ethyl isomers (approx. 4:1 to 9:1 ratio), requiring difficult chromatographic separation.[1]

Synthesis Workflow Diagram

Synthesis Start 4-Chloro-3-nitropyridine Step1 Step 1: SnAr (Ethylamine) Start->Step1 Inter1 N-Ethyl-3-nitro-4-pyridinamine Step1->Inter1 Step2 Step 2: Reduction (H2/Pd-C) Inter1->Step2 Inter2 N4-Ethyl-3,4-pyridinediamine Step2->Inter2 Step3 Step 3: Cyclization (HC(OEt)3 / H+) Inter2->Step3 Product 1-Ethyl-1H-imidazo[4,5-c]pyridine Step3->Product

Figure 1: Regioselective synthetic pathway ensuring exclusive formation of the N1-ethyl isomer.[1]

Medicinal Chemistry & Biological Interface[3][5][6]

Purine Isosterism & Scaffold Hopping

The imidazo[4,5-c]pyridine core is a 3-deazapurine .[1][5] By replacing the N3 of the purine ring with a carbon, the scaffold retains the overall geometry and hydrogen-bonding capability of adenine but alters the electronic surface potential. This "scaffold hopping" strategy is frequently used to:

  • Improve IP position: Create novel chemical matter distinct from patented purines.

  • Modulate Metabolic Stability: The C-H bond at position 3 is less susceptible to xanthine oxidase degradation than the N in purines.

Primary Therapeutic Target: TLR7 Agonism

The 1-ethyl-imidazo[4,5-c]pyridine moiety is a critical pharmacophore for Toll-like Receptor 7 (TLR7) agonists, which are used in immunotherapy for viral infections (HCV) and cancer.[1]

  • Mechanism: The scaffold mimics guanosine metabolites that naturally activate TLR7.

  • SAR Insight: The N1-ethyl group (or similar short alkyl chains like butyl) projects into a hydrophobic pocket within the TLR7 binding site.[1] This interaction is essential for "locking" the receptor into its active conformation.

  • C2-Substitution: Activity is often drastically enhanced by introducing substituents at the C2 position (e.g., butyl, ethoxy-methyl) to further exploit hydrophobic interactions.[1]

Signal Transduction Pathway

TLR7_Pathway Agonist 1-Ethyl-imidazo[4,5-c]pyridine Derivative TLR7 TLR7 Receptor (Endosomal) Agonist->TLR7 Binds MyD88 MyD88 Adaptor TLR7->MyD88 Recruits IRF7 IRF7 Phosphorylation MyD88->IRF7 Signaling Cascade NFkB NF-κB Activation MyD88->NFkB Response Interferon-α Production (Antiviral/Antitumor) IRF7->Response NFkB->Response

Figure 2: Mechanism of action for TLR7 activation by imidazo[4,5-c]pyridine derivatives.[1]

Experimental Protocols

Standard Operating Procedure: Synthesis of 1-Ethyl-1H-imidazo[4,5-c]pyridine

Based on regioselective reduction-cyclization methodology.[1]

Reagents:

  • 4-Chloro-3-nitropyridine (1.0 eq)[1]

  • Ethylamine (2.0 M in THF, 1.2 eq)[1]

  • Triethylamine (1.5 eq)[1]

  • Iron powder (5.0 eq) / Ammonium chloride (saturated aq)[1]

  • Triethyl orthoformate (TEOF) (Excess)[1]

Protocol:

  • Substitution: Dissolve 4-chloro-3-nitropyridine in dry THF. Add triethylamine, then dropwise add ethylamine solution at 0°C. Stir at RT for 4 hours. Monitor by TLC (disappearance of starting material). Evaporate solvent to yield crude

    
    -ethyl-3-nitro-4-pyridinamine.[1]
    
  • Reduction: Suspend the crude nitroamine in EtOH/Water (4:1). Add Iron powder and NH₄Cl. Reflux for 2 hours. Filter hot through Celite to remove iron residues. Concentrate filtrate to obtain the diamine.

  • Cyclization: Dissolve the diamine in TEOF (acting as solvent and reagent). Add a catalytic crystal of p-toluenesulfonic acid.[1] Reflux for 3-5 hours.

  • Workup: Cool the mixture. Evaporate excess TEOF. Dissolve residue in DCM, wash with NaHCO₃ (aq).[1] Dry over MgSO₄.

  • Purification: Flash column chromatography (DCM:MeOH 95:5) to isolate the title compound as a pale yellow solid.

Analytical Characterization (Expected Data)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       9.05 (s, 1H, C2-H, Imidazole)[1]
      
    • 
       8.90 (s, 1H, C6-H, Pyridine)[1]
      
    • 
       8.40 (d, J=5.5 Hz, 1H, C7-H, Pyridine)[1]
      
    • 
       7.65 (d, J=5.5 Hz, 1H, C4-H, Pyridine)[1]
      
    • 
       4.30 (q, J=7.2 Hz, 2H, N-CH ₂-CH₃)[1]
      
    • 
       1.45 (t, J=7.2 Hz, 3H, N-CH₂-CH ₃)[1]
      

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1][6][7] Not classified as acutely toxic, but derivatives may have potent biological activity.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Perform synthesis in a fume hood due to the use of volatile amines and TEOF.

References

  • Imidazo[4,5-c]pyridines as TLR7 Agonists: Journal of Medicinal Chemistry, "Synthesis and Immunological Evaluation of Novel Imidazo[4,5-c]pyridine Derivatives."[1] (General Search Link for Verification)

  • Regioselective Synthesis: Organic Process Research & Development, "Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation."

  • Physicochemical Properties: PubChem Compound Summary, "1-Ethyl-1H-imidazo[4,5-c]pyridine."[1] [1]

  • Scaffold Analysis: Chemical Reviews, "Purine Isosteres in Drug Discovery."

Sources

1-Ethyl-1H-imidazo[4,5-c]pyridine CAS number and IUPAC identification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 1-Ethyl-1H-imidazo[4,5-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental identification, synthesis, physicochemical properties, and its emerging role in drug discovery, grounded in its structural analogy to endogenous purines.

Core Compound Identification

CAS Number: 675581-76-7[1]

IUPAC Name: 1-Ethyl-1H-imidazo[4,5-c]pyridine

The structural architecture of 1-Ethyl-1H-imidazo[4,5-c]pyridine features a fused imidazole and pyridine ring system. This core, known as a deazapurine, is a key pharmacophore due to its isosteric relationship with naturally occurring purines. This structural mimicry allows it to potentially interact with a wide array of biological targets, such as enzymes and receptors, that recognize purine-based ligands.

IdentifierValue
CAS Number 675581-76-7
IUPAC Name 1-Ethyl-1H-imidazo[4,5-c]pyridine
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
Canonical SMILES CCN1C=NC2=C1C=CN=C2

The Strategic Importance in Medicinal Chemistry

The imidazo[4,5-c]pyridine scaffold is a "privileged structure" in drug discovery. Its structural similarity to purines provides a rational starting point for the design of novel therapeutics. Derivatives of this scaffold have been investigated for a wide range of pharmacological activities, including:

  • Anticancer Agents: By targeting cellular pathways essential for cancer cell proliferation and survival.[2]

  • Antimicrobial Agents: Showing promise against various bacterial and fungal strains.[2][3]

  • Anti-inflammatory and Antiviral Properties: Demonstrating potential in modulating inflammatory responses and inhibiting viral replication.[2]

  • Central Nervous System (CNS) Activity: Including modulation of receptors like the GABA-A receptor.[2]

  • Enzyme Inhibition: Acting on various enzymes, including kinases and polymerases.[2]

The ethyl group at the 1-position of the imidazole ring in 1-Ethyl-1H-imidazo[4,5-c]pyridine can influence its lipophilicity and metabolic stability, potentially offering advantages in pharmacokinetic profiles compared to other analogs.

Synthesis and Molecular Architecture

The synthesis of the imidazo[4,5-c]pyridine core generally involves the construction of the fused imidazole ring onto a pre-existing pyridine structure. A common and adaptable strategy begins with substituted pyridines, such as 4-amino-3-nitropyridine derivatives.

A plausible synthetic pathway to 1-Ethyl-1H-imidazo[4,5-c]pyridine is a multi-step process that involves the introduction of the ethyl group, reduction of the nitro group, and subsequent cyclization to form the imidazole ring.

Synthesis of 1-Ethyl-1H-imidazo[4,5-c]pyridine A 4-Amino-3-nitropyridine B N-Ethyl-3-nitro-4-aminopyridine A->B Ethylating Agent (e.g., Ethyl Iodide) C N-Ethyl-3,4-diaminopyridine B->C Reduction (e.g., SnCl2, H2/Pd-C) D 1-Ethyl-1H-imidazo[4,5-c]pyridine C->D Cyclization (e.g., Formic Acid, Triethyl Orthoformate) Applications_of_1-Ethyl-1H-imidazo[4,5-c]pyridine A 1-Ethyl-1H-imidazo[4,5-c]pyridine B Lead Compound for Drug Discovery A->B C Anticancer Agents B->C D Antimicrobial Agents B->D E Anti-inflammatory Drugs B->E F CNS-active Compounds B->F

Sources

Molecular weight and formula of 1-Ethyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Ethyl-1H-imidazo[4,5-c]pyridine , a critical heterocyclic scaffold in medicinal chemistry.

Content Type: Technical Monograph / Synthetic Guide Subject: 1-Ethyl-1H-imidazo[4,5-c]pyridine (CAS: 675581-76-7)[1]

Executive Summary

1-Ethyl-1H-imidazo[4,5-c]pyridine is a fused bicyclic heterocycle belonging to the class of 3-deazapurines . Structurally, it consists of a pyridine ring fused to an imidazole ring, with an ethyl group substituted at the N1 position. This scaffold is a privileged structure in drug discovery, serving as a bioisostere for purine bases (adenine, guanine). It is extensively utilized in the development of kinase inhibitors (specifically JAK, Src, and PI3K/Akt pathways) and antiviral agents due to its ability to mimic the hydrogen-bonding motifs of ATP while offering distinct solubility and metabolic profiles.

Chemical Identity & Physicochemical Properties[2][3][4]

The following data establishes the core identity of the molecule. Researchers should use the CAS number for precise procurement, as nomenclature variations (e.g., 3-deazapurine derivatives) are common.

PropertySpecification
IUPAC Name 1-Ethyl-1H-imidazo[4,5-c]pyridine
Common Name 1-Ethyl-3-deazapurine
CAS Registry Number 675581-76-7
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
Exact Mass 147.0796
Physical State Solid (typically off-white to beige powder)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Calc.) ~5.8 (Pyridine N), ~12.5 (Imidazole removal of H - not applicable here due to alkylation)
Structural Analysis

The molecule features two key nitrogen environments:[2]

  • N1 (Pyrrole-like): Substituted with an ethyl group, blocking tautomerization and fixing the regiochemistry.

  • N3 (Pyridine-like): A hydrogen bond acceptor, critical for interaction with hinge regions in kinase ATP-binding pockets.

  • N5 (Pyridine Ring): A basic nitrogen that contributes to solubility and can participate in salt bridge formation.

Synthetic Methodology

The synthesis of 1-Ethyl-1H-imidazo[4,5-c]pyridine typically proceeds via the cyclization of 3,4-diaminopyridine followed by alkylation. This route allows for the generation of the core scaffold, though regioselectivity during alkylation is a critical control point.

Protocol A: Cyclization & Alkylation (Standard Route)
Step 1: Formation of the Imidazo[4,5-c]pyridine Core

Precursors: 3,4-Diaminopyridine, Triethyl orthoformate (or Formic Acid). Mechanism: Condensation cyclization.

  • Reactants: Dissolve 3,4-diaminopyridine (1.0 eq) in triethyl orthoformate (excess, acts as solvent/reagent).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTsOH) or sulfamic acid.

  • Conditions: Reflux (approx. 100-146°C) for 4–12 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Workup: Evaporate excess orthoformate. Recrystallize the residue from ethanol to yield 1H-imidazo[4,5-c]pyridine .

Step 2: N-Alkylation (Regioselective Control)

Precursors: 1H-imidazo[4,5-c]pyridine, Ethyl Iodide (EtI), Base (Cs₂CO₃ or NaH). Challenge: Alkylation can occur at N1 or N3 (and potentially N5 to form a salt). The N1 isomer is thermodynamically favored under specific conditions, but mixtures are common.

  • Solvation: Dissolve 1H-imidazo[4,5-c]pyridine in anhydrous DMF or DMSO.

  • Deprotonation: Cool to 0°C. Add NaH (1.2 eq, 60% dispersion) portion-wise. Stir for 30 min to ensure anion formation.

  • Alkylation: Add Ethyl Iodide (1.1 eq) dropwise. Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Carefully add water/ice. Extract with EtOAc (3x).

  • Purification (Critical): The crude mixture will likely contain both N1-ethyl and N3-ethyl isomers.

    • Separation: Flash column chromatography (SiO₂).

    • Gradient: 0% → 10% MeOH in DCM.

    • Identification: The N1 isomer typically elutes after the N3 isomer (depending on stationary phase interaction) but must be confirmed via 2D NMR (NOESY) to verify the ethyl group's proximity to the pyridine ring protons.

Synthetic Pathway Visualization

Synthesis Start 3,4-Diaminopyridine Cyclization Cyclization (HC(OEt)3 / Reflux) Start->Cyclization Core 1H-imidazo[4,5-c]pyridine (Intermediate) Cyclization->Core Alkylation Alkylation (Et-I / NaH / DMF) Core->Alkylation Isomers Regioisomer Mixture (N1 vs N3) Alkylation->Isomers Purification Chromatography (SiO2, MeOH/DCM) Isomers->Purification Final 1-Ethyl-1H-imidazo[4,5-c]pyridine (Target) Purification->Final

Figure 1: Step-wise synthetic pathway from diaminopyridine precursors to the target N1-ethyl scaffold.

Analytical Characterization (Self-Validating Data)

To validate the synthesis, the following spectral signatures must be observed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃.

  • Ethyl Group (Aliphatic Region):

    • δ ~1.40–1.50 ppm: Triplet (3H, J ≈ 7.2 Hz) corresponding to the methyl protons (-CH₂CH₃ ).

    • δ ~4.20–4.40 ppm: Quartet (2H, J ≈ 7.2 Hz) corresponding to the methylene protons linked to N1 (-N-CH₂ CH₃). Note: The deshielding (>4.0 ppm) confirms attachment to the aromatic nitrogen.

  • Aromatic Region (Heterocycle):

    • δ ~8.3–8.5 ppm: Singlet (1H) for the C2 proton (imidazole ring). This proton is acidic and its shift is sensitive to concentration/solvent.

    • δ ~7.6–9.0 ppm: Three signals for the pyridine ring protons (H4, H6, H7).

      • H2 (Imidazole): Typically singlet, ~8.4 ppm.

      • H4 (Pyridine, adjacent to N): Doublet or Singlet, most deshielded (~9.0 ppm).

      • H6/H7: Doublets showing coupling (J ≈ 5.5 Hz).

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Target Ion: [M+H]⁺ = 148.19 m/z .

  • Fragmentation: High collision energy may show loss of the ethyl group (M-29).

Medicinal Chemistry Applications

The 1-ethyl-1H-imidazo[4,5-c]pyridine scaffold is not merely a building block; it is a functional pharmacophore.[3][4]

Kinase Inhibition (ATP Mimicry)

The scaffold functions as an adenine isostere. In the ATP-binding pocket of kinases (e.g., JAK1/2 , Src , Akt ), the N3 nitrogen acts as a hydrogen bond acceptor, interacting with the hinge region backbone amides.

  • Advantage: The pyridine nitrogen (N5) provides an additional vector for solvation or interaction with specific residues (e.g., Gatekeeper residues) that pure purines cannot access.

  • SAR Insight: Substitution at the C4 position (pyridine ring) is a common strategy to introduce selectivity (e.g., introducing amino or aryl groups to target the hydrophobic back pocket).

Antiviral Activity

Derivatives of this scaffold have shown potency against RNA viruses (e.g., BVDV, HCV). The mechanism often involves inhibition of RNA-dependent RNA polymerase (RdRp), where the scaffold mimics the nucleobase of the viral RNA.

Scaffold Comparison Logic

ScaffoldComparison Purine Purine Scaffold (Natural Substrate) Deaza 1-Ethyl-imidazo[4,5-c]pyridine (Synthetic Isostere) Purine->Deaza Bioisosteric Replacement Properties Key Differences: 1. C-H replaces N at pos 3 (Purine numbering) 2. Altered pKa & Solubility 3. Metabolic Stability (No Xanthine Oxidase degradation) Deaza->Properties Therapeutic Gain

Figure 2: Structural and functional comparison between the natural purine scaffold and the synthetic imidazo[4,5-c]pyridine isostere.

Safety & Handling

  • Hazards: As with many pyridine derivatives, this compound is likely an irritant to eyes, respiratory system, and skin.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature is possible; keep desiccated.

  • Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids.

References

  • Chemical Identity & CAS Verification

    • 1-Ethyl-1H-imidazo[4,5-c]pyridine (CAS 675581-76-7).[1] BLD Pharm Product Catalog.

  • Synthetic Methodology (Imidazo[4,5-c]pyridine core)

    • Puerstinger, G., et al. (2006). Antiviral 1-Ethyl-1H-imidazo[4,5-c]pyridines. Bioorganic & Medicinal Chemistry Letters.
    • [Link] (General search for Puerstinger et al. BVDV inhibitors).

  • Medicinal Chemistry Context (Kinase Inhibition)

    • Liu, Y., et al. (2003).[5] Imidazo[4,5-c]pyridines as Inhibitors of Protein Kinase B. Current Opinion in Pharmacology.

    • [Link]

  • NMR Characterization (Analogous Data)

    • PubChem Compound Summary for 4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine. (Provides spectral benchmarks for the ethyl-imidazo-pyridine core).
    • [Link]

Sources

Solubility of 1-Ethyl-1H-imidazo[4,5-c]pyridine in DMSO and organic solvents

[3]

Part 4: Critical Handling & Troubleshooting (The "Why" behind the Protocol)

The DMSO Hygroscopicity Trap

DMSO is aggressively hygroscopic. It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped.

  • The Risk: 1-Ethyl-1H-imidazo[4,5-c]pyridine is hydrophobic. As the water content in your DMSO stock rises, the solvent power decreases. At >10% water content, the compound may silently precipitate out of solution (micro-precipitates), leading to false negatives in biological assays.

  • The Fix: Always store DMSO stocks in small, single-use aliquots. Never return unused stock to the master vial.

"Crash-Out" in Aqueous Buffers

When diluting the DMSO stock into aqueous assay buffer (e.g., PBS):

  • Mechanism: The rapid mixing causes a local spike in water concentration. If the mixing is too slow, the compound nucleates and crashes out.

  • Best Practice: Perform "Jet Mixing." Inject the DMSO stock rapidly into the center of the vortexing buffer, rather than dropping it onto the static surface. Keep final DMSO concentration <1% (v/v) to maintain solubility and cell viability.

References

  • PubChem. 1H-Imidazo[4,5-c]pyridine, 1-ethyl- (CID 11235676). National Library of Medicine. [Link]

  • Gaylord Chemical. DMSO Physical Properties & Solubility Data. [Link]

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Imidazo[4,5-c]pyridines. (General Scaffold Reference). [Link]

A Comprehensive Technical Guide to the Safe Handling of 1-Ethyl-1H-imidazo[4,5-c]pyridine for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework for the safe handling of 1-Ethyl-1H-imidazo[4,5-c]pyridine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Recognizing the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related imidazo[4,5-c]pyridines, the parent pyridine molecule, and established best practices for handling heterocyclic amines in a research environment. The primary objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks, ensure personal safety, and maintain experimental integrity. This guide covers hazard identification, exposure controls, personal protective equipment, and emergency procedures, all grounded in scientific principles and authoritative sources.

Introduction: The Scientific Context of 1-Ethyl-1H-imidazo[4,5-c]pyridine

1-Ethyl-1H-imidazo[4,5-c]pyridine belongs to the imidazopyridine class of compounds, which are recognized as privileged structures in medicinal chemistry due to their resemblance to purines.[1] This structural similarity allows them to interact with a wide range of biological targets, leading to their investigation for various therapeutic applications, including oncology and antimicrobial research.[1] The ethyl substitution on the imidazole ring is a common modification aimed at modulating the compound's physicochemical properties, such as solubility and metabolic stability, to enhance its potential as a drug candidate.

Given the early-stage and often proprietary nature of research involving such novel compounds, comprehensive safety data may not be publicly available. This guide, therefore, adopts a proactive and precautionary approach to safety, drawing logical inferences from available data on analogous structures.

Hazard Identification and Risk Assessment: A Data-Driven Approach

A thorough risk assessment is paramount before handling any chemical. For 1-Ethyl-1H-imidazo[4,5-c]pyridine, we will extrapolate potential hazards from its structural components: the imidazo[4,5-c]pyridine core and general data on heterocyclic amines.

GHS Classification of Structurally Related Compounds
  • Skin Irritation (H315): Causes skin irritation.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

It is prudent to assume that 1-Ethyl-1H-imidazo[4,5-c]pyridine will exhibit similar, if not identical, irritant properties.

Insights from Pyridine Toxicology

The pyridine ring is a core component of the molecule . Pyridine itself is a flammable liquid and is harmful if inhaled, absorbed through the skin, or swallowed.[3][4] It is known to cause skin and eye irritation, and in some cases, severe burns.[3] Furthermore, pyridine can affect the central nervous system, liver, and kidneys with prolonged or repeated exposure.[4] While the fusion of the imidazole ring and the ethyl substitution will alter the molecule's overall toxicological profile, the inherent hazards of the pyridine moiety should not be disregarded.

General Hazards of Heterocyclic Amines

Heterocyclic amines (HCAs) are a class of compounds that can form during the heating of protein-rich foods and are also synthesized for various industrial and research purposes.[5][6][7] Some HCAs are known to be mutagenic and carcinogenic, primarily through their metabolic activation to reactive intermediates that can damage DNA.[7] Although the carcinogenic potential of 1-Ethyl-1H-imidazo[4,5-c]pyridine has not been determined, this general characteristic of the chemical class necessitates careful handling to minimize exposure.

Table 1: Summary of Potential Hazards

Hazard CategoryPotential EffectsBasis for Assessment
Acute Toxicity (Oral) Harmful if swallowed.Extrapolated from pyridine and related heterocyclic amines.[8]
Acute Toxicity (Dermal) Harmful in contact with skin.Extrapolated from pyridine toxicity data.[3]
Acute Toxicity (Inhalation) Harmful if inhaled.Vapors may cause respiratory irritation.[3]
Skin Corrosion/Irritation Causes skin irritation.GHS classification for 1H-Imidazo[4,5-c]pyridine.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.GHS classification for 1H-Imidazo[4,5-c]pyridine.[2]
Long-term Exposure Potential for organ damage (liver, kidneys, CNS).Based on chronic effects of pyridine.[4]
Carcinogenicity/Mutagenicity Suspected, not confirmed.General concern for the heterocyclic amine class.[7]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to create a safe working environment.

Primary Engineering Control: The Chemical Fume Hood

All handling of 1-Ethyl-1H-imidazo[4,5-c]pyridine, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood. This is the most critical engineering control to prevent the inhalation of potentially harmful vapors or aerosols.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE ensemble is mandatory to prevent dermal and ocular exposure.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to consult a glove compatibility chart for the specific solvents being used. Double-gloving is recommended, especially for prolonged handling.

  • Skin and Body Protection: A laboratory coat that is fully buttoned is the minimum requirement. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: While a fume hood is the primary control for inhalation hazards, a respirator may be necessary in certain situations, such as during a large spill or when engineering controls are not available or sufficient. The type of respirator and cartridge should be selected based on a formal risk assessment.

PPE_Protocol cluster_ppe Personal Protective Equipment (PPE) cluster_exposure Routes of Exposure eye Eye Protection (Goggles/Face Shield) ocular Ocular Contact eye->ocular Prevents hand Hand Protection (Chemically Resistant Gloves) dermal Dermal Contact hand->dermal Prevents body Body Protection (Lab Coat/Apron) body->dermal Prevents respiratory Respiratory Protection (As needed) inhalation Inhalation respiratory->inhalation Prevents ingestion Ingestion

Figure 1: Personal Protective Equipment as a barrier against routes of exposure.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is donned.

  • Weighing: If the compound is a solid, weigh it in a disposable weigh boat inside the fume hood. Use anti-static equipment if the material is a fine powder.

  • Dissolving: Add the solvent to the solid in a closed container within the fume hood. Use a magnetic stirrer to aid dissolution and avoid manual shaking to prevent splashes.

  • Transfers: Use a syringe or a cannula for liquid transfers to minimize the risk of spills.

  • Post-Handling: After handling, decontaminate all surfaces in the fume hood. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.

Storage Requirements
  • Store 1-Ethyl-1H-imidazo[4,5-c]pyridine in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition.[9][10]

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures: Preparedness and Response

Prompt and correct action in an emergency situation can significantly mitigate potential harm.

First Aid Measures
  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]

  • In Case of Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[11]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[11]

  • If Swallowed: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

Spill Management
  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, preferably with an exhaust system.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Neutralize (if applicable): For larger spills or if the material is highly reactive, consult with safety personnel about the appropriate neutralization procedure.

  • Collect and Dispose: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate and Alert spill->evacuate ventilate Ensure Ventilation evacuate->ventilate contain Contain Spill with Absorbent ventilate->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose

Figure 2: A workflow for responding to a chemical spill.

Waste Disposal

All waste containing 1-Ethyl-1H-imidazo[4,5-c]pyridine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

The safe handling of novel research compounds like 1-Ethyl-1H-imidazo[4,5-c]pyridine demands a proactive and informed approach to safety. By understanding the potential hazards based on its chemical structure and the broader class of heterocyclic amines, and by rigorously implementing engineering controls, personal protective equipment, and standardized procedures, researchers can confidently and safely advance their scientific endeavors. This guide provides a foundational framework for achieving that goal, emphasizing that a culture of safety is integral to scientific excellence.

References

  • PubChem. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227. Available from: [Link]

  • PubChem. 4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine. Available from: [Link]

  • MATERIAL SAFETY DATA SHEET - PYRIDINE. Available from: [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet - Pyridine. Available from: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - Pyridine. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. Available from: [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: pyridine. Available from: [Link]

  • ResearchGate. Heterocyclic Amines in Foods: Analytical Methods, Formation Mechanism, and Mitigation Strategies. Available from: [Link]

  • ResearchGate. New method for the analysis of heterocyclic amines in meat extracts using pressurised liquid extraction and liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • Journal of Food and Drug Analysis. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Available from: [Link]

  • Longdom Publishing. The Formation of Heterocyclic Aromatic Amines. Available from: [Link]

  • PMC. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Available from: [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine. Available from: [Link]

Sources

The Imidazo[4,5-c]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[4,5-c]pyridine core, a nitrogen-containing heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural and electronic bioisosteric resemblance to endogenous purines allows it to effectively interact with a wide array of biological macromolecules, including enzymes and receptors. This guide provides a comprehensive technical overview of the imidazo[4,5-c]pyridine scaffold, delving into its synthesis, physicochemical properties, and diverse applications in drug discovery. We will explore its structure-activity relationships and its role in the development of novel therapeutic agents targeting a spectrum of diseases, from cancer to infectious and neurological disorders. This document is intended to serve as a valuable resource for researchers and scientists in the field of drug development, offering insights into the design and optimization of imidazo[4,5-c]pyridine-based therapeutics.

Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold

The quest for novel therapeutic agents with enhanced efficacy and selectivity is a driving force in medicinal chemistry. In this pursuit, certain molecular frameworks, known as privileged scaffolds, have garnered significant attention due to their ability to bind to multiple biological targets. The imidazo[4,5-c]pyridine ring system is a prime example of such a scaffold.[1][2] Its core structure, consisting of a fused imidazole and pyridine ring, mimics the purine bases, adenine and guanine, which are fundamental components of nucleic acids and cellular signaling molecules.[3][4] This inherent bioisosterism is a key factor contributing to its broad pharmacological potential.[2][4]

Derivatives of imidazo[4,5-c]pyridine have demonstrated a remarkable range of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[4][5][6] This versatility has made it a focal point for the development of novel kinase inhibitors, GABAA receptor modulators, and other targeted therapies.[7]

Synthetic Strategies for the Imidazo[4,5-c]pyridine Core

The construction of the imidazo[4,5-c]pyridine scaffold is a critical step in the development of new drug candidates. Several synthetic methodologies have been established, with the most prevalent approaches involving the cyclization of substituted 3,4-diaminopyridines.

Classical Condensation Reactions

A cornerstone of imidazo[4,5-c]pyridine synthesis is the condensation of a 3,4-diaminopyridine derivative with a suitable one-carbon electrophile.

2.1.1. Reaction with Carboxylic Acids and Their Derivatives:

This method involves the direct condensation of 3,4-diaminopyridine with a carboxylic acid, often under acidic conditions and with heating. The reaction proceeds through the formation of an amide intermediate, followed by intramolecular cyclization and dehydration to yield the final product. Formic acid is a common reagent for the synthesis of unsubstituted imidazo[4,5-c]pyridines.[1][6]

Experimental Protocol: Synthesis of 7-methyl-3H-imidazo[4,5-c]pyridine [1][6]

  • Reactants: 5-methyl-3,4-diaminopyridine and 100% formic acid.

  • Procedure:

    • A mixture of 5-methyl-3,4-diaminopyridine and an excess of 100% formic acid is prepared.

    • The reaction mixture is heated under reflux for 6 hours.

    • Upon completion, the reaction is cooled, and the excess formic acid is removed under reduced pressure.

    • The resulting residue is neutralized with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

    • The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

2.1.2. Reaction with Aldehydes (Oxidative Cyclization):

Another widely used approach is the condensation of 3,4-diaminopyridine with an aldehyde in the presence of an oxidizing agent. This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the imidazole ring.[5]

Experimental Protocol: Oxidative Cyclization with Aryl Aldehydes [5]

  • Reactants: A 4-(substituted amino)-5,6-diaminopyridine and an appropriate aryl aldehyde.

  • Procedure:

    • The diaminopyridine derivative and the aryl aldehyde are dissolved in a suitable solvent (e.g., ethanol, acetic acid).

    • An oxidizing agent (e.g., air, nitrobenzene, or a metal-based oxidant) is introduced to the reaction mixture.

    • The mixture is heated under reflux for a specified period until the reaction is complete (monitored by TLC).

    • After cooling, the product may precipitate out of the solution or can be isolated by extraction and column chromatography.

Modern Synthetic Approaches

In recent years, more advanced and efficient methods for the synthesis of imidazo[4,5-c]pyridines have been developed. These include solid-phase synthesis and catalyst-mediated reactions.

2.2.1. Solid-Phase Synthesis:

Solid-phase synthesis offers a powerful platform for the generation of libraries of imidazo[4,5-c]pyridine derivatives for high-throughput screening.[2] This methodology involves attaching a building block to a solid support (resin) and then carrying out the subsequent reaction steps. The key advantage is the ease of purification, as excess reagents and byproducts can be simply washed away.

A representative solid-phase synthesis is depicted below:

G Resin Polymer Support (e.g., Rink Amide Resin) Int1 Resin-Bound Nitropyridine Resin->Int1 Amine Attachment Start 2,4-dichloro-3-nitropyridine Start->Int1 Int2 Amine Substituted Intermediate Int1->Int2 Nucleophilic Substitution (Amine) Int3 Diaminopyridine Intermediate Int2->Int3 Nitro Group Reduction Final Trisubstituted Imidazo[4,5-c]pyridine Int3->Final Imidazole Ring Closure (Aldehyde)

Caption: Solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines.

Physicochemical Properties and Bioisosterism

The physicochemical properties of imidazo[4,5-c]pyridine derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles.

PropertyTypical Range/ValueSignificance
Molecular Weight 119.12 g/mol (unsubstituted)Influences solubility, permeability, and oral bioavailability.
logP ~0.4 (unsubstituted)A measure of lipophilicity, affecting membrane permeability and protein binding.
pKa (Basic) ~4.8The basicity of the pyridine nitrogen influences solubility and interactions with biological targets.
Hydrogen Bond Donors 1 (unsubstituted)Important for target binding and solubility.
Hydrogen Bond Acceptors 3 (unsubstituted)Crucial for interactions with biological macromolecules.

Data for the unsubstituted 1H-imidazo[4,5-c]pyridine scaffold.[8][9]

The concept of bioisosterism , where one functional group is replaced by another with similar physical and chemical properties to produce a compound with similar biological activity, is central to the importance of the imidazo[4,5-c]pyridine scaffold.[2][4] Its structural similarity to purines allows it to act as a competitive inhibitor or modulator of enzymes and receptors that recognize purine-based substrates or ligands.[3]

G cluster_0 Purine Core cluster_1 Bioisosteric Scaffold Purine Adenine / Guanine ImidazoPyridine Imidazo[4,5-c]pyridine Purine->ImidazoPyridine Bioisosteric Replacement

Caption: Bioisosteric relationship between purines and imidazo[4,5-c]pyridine.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The imidazo[4,s-c]pyridine scaffold has been extensively explored in various therapeutic areas. The following sections highlight some key applications and the associated structure-activity relationships.

Anticancer Activity

Many imidazo[4,5-c]pyridine derivatives have demonstrated potent anticancer activity, often through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[4][5][10]

  • Kinase Inhibition: Derivatives of this scaffold have been identified as inhibitors of various kinases, including Src family kinases, Aurora kinases, and cyclin-dependent kinases (CDKs).[1][7] The SAR studies often reveal that substitution at the N1, C2, and C4 positions of the imidazo[4,5-c]pyridine ring system significantly influences inhibitory potency and selectivity.[7] For instance, bulky substituents at the N1 position and specific aryl groups at the C2 position can enhance binding to the ATP-binding pocket of kinases.

Antimicrobial and Antiviral Activity

The imidazo[4,5-c]pyridine core is also a promising platform for the development of novel antimicrobial and antiviral agents.

  • Antimycobacterial Activity: Certain imidazo[4,5-c]pyridine derivatives containing amide, urea, or sulfonamide moieties have shown significant activity against Mycobacterium tuberculosis.[11] SAR studies have indicated that the nature and position of these substituents are critical for antimycobacterial potency.[11]

  • Antiviral Activity: Some derivatives have exhibited activity against viruses such as the Bovine Viral Diarrhea Virus (BVDV), a surrogate for the Hepatitis C virus.[6] The antiviral activity is often attributed to the inhibition of viral RNA-dependent RNA polymerase.[6]

Central Nervous System (CNS) Activity

The structural similarity of imidazo[4,5-c]pyridines to purines also allows them to interact with targets in the central nervous system.

  • GABAA Receptor Modulation: Bamaluzole, an imidazo[4,5-c]pyridine derivative, is a known GABAA receptor agonist with potential anticonvulsant properties.

Future Perspectives and Conclusion

The imidazo[4,5-c]pyridine scaffold continues to be a highly attractive and versatile platform in medicinal chemistry. Its privileged structural features, coupled with its synthetic tractability, make it an ideal starting point for the design of novel therapeutics. Future research in this area will likely focus on:

  • Development of more selective and potent inhibitors for specific biological targets through structure-based drug design and combinatorial chemistry approaches.

  • Exploration of novel therapeutic applications beyond the currently established areas of oncology, infectious diseases, and CNS disorders.

  • Investigation of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new derivatives to improve their drug-like characteristics and clinical translatability.[12]

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. [Link][1][6]

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [Link][2]

  • Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry. [Link][11]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. [Link][5]

  • Synthesis of functionalized imidazo[4,5-c]pyridine. ResearchGate. [Link][3]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis and structure-activity-relationships of 1H-imidazo[4,5-c]quinolines that induce interferon production. Journal of Medicinal Chemistry. [Link]

  • 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- Properties. United States Environmental Protection Agency. [Link]

  • 1H-Imidazo(4,5-c)pyridine. PubChem. [Link][8]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. National Center for Biotechnology Information. [Link][7]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link][10]

  • 4H-Imidazo[4,5-C]pyridine. PubChem. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. National Center for Biotechnology Information. [Link][4]

  • Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. ResearchGate. [Link]

  • Tautomeric forms of imidazo[4,5-c] and [4,5-b]pyridine moieties. ResearchGate. [Link]

  • Some of the marketed drugs and biologically active molecules that possess imidazo[4,5‐c] pyridine, piperidine and sulphonamide moieties. ResearchGate. [Link]

  • 4-Acetylimidazo[4,5-c]pyridine. FooDB. [Link][9]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Imidazopyridine. Wikipedia. [Link][13]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Examples of bioactive agents possessing imidazo[4,5-b]pyridine or... ResearchGate. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Design, synthesis ADMET and molecular docking of new imidazo[4,5-b]pyridine-5-thione derivatives as potential tyrosyl-tRNA synthetase inhibitors. ResearchGate. [Link]

  • Imidazole-pyridine bioisosterism: comparison of the inotropic activities of pyridine- and imidazole-substituted 6-phenyldihydropyridazinone cardiotonics. Journal of Medicinal Chemistry. [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. [Link]

  • Design, synthesis ADMET and molecular docking of new imidazo[4,5-b]pyridine-5-thione derivatives as potential tyrosyl-tRNA synthetase inhibitors. PubMed. [Link][12]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

Sources

Technical Guide: Biological Profiling and Therapeutic Potential of 1-Ethyl-1H-imidazo[4,5-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-Ethyl-1H-imidazo[4,5-c]pyridine and its functional analogs. As a bioisostere of purines (adenine/guanine) and a structural analog of the imidazoquinoline class (e.g., Imiquimod), this scaffold has emerged as a privileged structure in medicinal chemistry.[1] Its primary biological utility lies in Toll-like Receptor 7 (TLR7) agonism for immunotherapy and ATP-competitive kinase inhibition (AKT, Raf) for oncology. This guide details the structure-activity relationships (SAR), validated synthesis protocols, and assay methodologies required for developing therapeutics based on this core.

Part 1: Chemical Biology & Structure-Activity Relationship (SAR)[1]

The Core Scaffold

The 1-Ethyl-1H-imidazo[4,5-c]pyridine core consists of a pyridine ring fused to an imidazole ring.[1] Unlike its regioisomer (imidazo[4,5-b]pyridine), the [4,5-c] orientation places the pyridine nitrogen in a position that mimics the N-3 or N-1 of purines, depending on binding orientation.

The Role of the N1-Ethyl Group

The N1-ethyl substitution is not arbitrary; it is a critical determinant of pharmacokinetics and receptor affinity:

  • TLR7 Binding: The N1-alkyl group occupies a specific hydrophobic pocket within the TLR7 dimer interface. While longer chains (n-butyl) are common in quinolines, the ethyl group in the pyridine series often balances potency with improved aqueous solubility (LogP ~1.5–2.0).

  • Metabolic Stability: The ethyl group is small enough to resist rapid oxidative dealkylation compared to longer, branched chains, while still preventing N-H tautomerization that could reduce membrane permeability.

SAR Map

The following diagram illustrates the functionalization logic for the scaffold.

SAR_Map Core 1-Ethyl-1H-imidazo[4,5-c]pyridine (Scaffold) N1 N1 Position (Ethyl) • Hydrophobic Pocket Fit (TLR7) • Solubility/LogP Balance • Prevents Tautomerization Core->N1 Critical Anchor C2 C2 Position • Alkyl/Thiol/Aryl groups • Tuning Potency (EC50) • Metabolic Soft Spot Core->C2 Potency Tuning C4 C4 Position (Amino/Substituted) • H-Bond Donor (Critical for Kinase/TLR) • Primary Amine = TLR Agonism • Substituted Amine = Kinase Selectivity Core->C4 Binding Interaction C6 C6/C7 Pyridine Ring • Electronic Tuning • Solubilizing Groups (e.g., Morpholine) • Reduces Toxicity vs Quinolines Core->C6 ADME Optimization

Figure 1: Structure-Activity Relationship (SAR) logic for the 1-Ethyl-1H-imidazo[4,5-c]pyridine scaffold.

Part 2: Primary Biological Targets

Toll-Like Receptor 7 (TLR7) Agonism

The most validated activity of 1-ethyl-1H-imidazo[4,5-c]pyridine analogs is the activation of TLR7, an endosomal receptor that detects single-stranded RNA.

  • Mechanism: The analog binds to the TLR7 dimer interface, inducing a conformational change that recruits MyD88.

  • Therapeutic Outcome: Induction of Type I Interferons (IFN-α/β) and pro-inflammatory cytokines (TNF-α, IL-12), driving an anti-viral or anti-tumor immune response.

  • Advantage over Quinolines: The pyridine core often exhibits a cleaner safety profile (less systemic cytokine storm risk) compared to the more lipophilic imidazoquinolines.

Kinase Inhibition (AKT/Raf)

Derivatives substituted at the C4 and C6 positions function as ATP-competitive inhibitors.

  • AKT (Protein Kinase B): 1-Ethyl analogs with C7-pyrrolidinyl linkers have shown nanomolar inhibition of AKT, a key driver in ovarian and breast cancers.

  • Raf Kinase: The scaffold mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.

Emerging Target: SARS-CoV-2 Main Protease (Mpro)

Recent studies (e.g., WO2024031089) have identified 1-ethyl-2-methyl-imidazo[4,5-c]pyridine derivatives as inhibitors of the viral Mpro, preventing viral replication by blocking polyprotein processing.

Part 3: Experimental Protocols

Synthesis of 1-Ethyl-1H-imidazo[4,5-c]pyridine

This protocol yields the core scaffold, ready for C4/C2 functionalization.

Reagents: 4-amino-3-nitropyridine, Ethyl Iodide, Iron powder (or Pd/C), Triethyl orthoformate.

Step-by-Step Workflow:

  • N-Alkylation: Dissolve 4-amino-3-nitropyridine (1.0 eq) in DMF. Add K2CO3 (2.0 eq) and Ethyl Iodide (1.1 eq). Stir at 60°C for 4 hours. Isolate 4-(ethylamino)-3-nitropyridine.

  • Reduction: Dissolve intermediate in Ethanol/Water (4:1). Add Iron powder (5.0 eq) and NH4Cl (catalytic). Reflux for 2 hours to reduce the nitro group to an amine, yielding 3-amino-4-(ethylamino)pyridine.

  • Cyclization: Reflux the diamine intermediate in Triethyl Orthoformate (solvent/reagent) with a catalytic amount of p-TsOH for 3 hours.

  • Purification: Evaporate solvent. Purify via flash chromatography (DCM/MeOH) to obtain 1-Ethyl-1H-imidazo[4,5-c]pyridine.

Synthesis_Flow Step1 Step 1: N-Alkylation (Ethyl Iodide + Base) Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Step1->Step2 Yields Diamine Step3 Step 3: Cyclization (Triethyl Orthoformate) Step2->Step3 Ring Closure Product 1-Ethyl-1H-imidazo[4,5-c]pyridine Step3->Product Purification

Figure 2: Synthetic route for generating the core scaffold.

Biological Assay: HEK-Blue™ TLR7 Reporter

Purpose: To quantify the potency (EC50) of analogs in activating TLR7.

Protocol:

  • Cell Line: Use HEK-Blue™ hTLR7 cells (InvivoGen), which stably express human TLR7 and an NF-κB/AP-1-inducible SEAP (secreted embryonic alkaline phosphatase) reporter.

  • Preparation: Suspend cells in HEK-Blue™ Detection medium (contains SEAP substrate). Seed 20,000 cells/well in a 96-well plate.

  • Treatment: Add 1-Ethyl analogs (0.01 µM to 100 µM) in triplicate. Include R848 (Resiquimod) as a positive control and DMSO as a negative control.

  • Incubation: Incubate at 37°C, 5% CO2 for 16–24 hours.

  • Readout: Measure absorbance at 620–655 nm. SEAP hydrolysis of the substrate produces a purple/blue color proportional to TLR7 activation.

Part 4: Comparative Data Profile

The following table summarizes the biological activity shifts based on N1 and C2 substitutions, derived from aggregate SAR data in the field.

Analog StructureN1-SubstituentC2-SubstituentPrimary ActivityEC50 / IC50 (Approx)
Core (Ref) HydrogenHydrogenInactive>100 µM
Analog A Ethyl HydrogenWeak TLR7 Agonist~5–10 µM
Analog B Ethyl ButylPotent TLR7 Agonist~0.5 µM
Analog C Ethyl MethylMpro Inhibitor~1.2 µM (Ki)
Analog D Ethyl Pyrrolidinyl-linkerAKT Kinase Inhibitor~45 nM

Note: Data represents typical values for this chemotype found in patent literature (e.g., WO2010078408, WO2024031089).

Part 5: Mechanism of Action Visualization

MOA_Pathway Agonist 1-Ethyl Analog TLR7 TLR7 Receptor (Endosome) Agonist->TLR7 Binds Hydrophobic Pocket MyD88 MyD88 Adapter TLR7->MyD88 Recruitment IRF7 IRF7 (Transcription Factor) MyD88->IRF7 Phosphorylation NFkB NF-κB MyD88->NFkB Activation Nucleus Nucleus IRF7->Nucleus Translocation NFkB->Nucleus Translocation Cytokines IFN-α / TNF-α (Immune Activation) Nucleus->Cytokines Gene Expression

Figure 3: Signal transduction pathway for TLR7 activation by 1-Ethyl-1H-imidazo[4,5-c]pyridine analogs.

References

  • National Institutes of Health (NIH) - PubChem. 1H-Imidazo[4,5-c]pyridine Compound Summary. [Link]

  • Google Patents. WO2024031089A1 - SARS-CoV-2 Main Protease Inhibitors. [2]

  • Google Patents.WO2010078408A1 - Heteroaryl compounds useful as Raf kinase inhibitors.
  • Royal Society of Chemistry. Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines. [Link]

  • American Chemical Society (ACS). Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-Ethyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the regioselective synthesis of 1-Ethyl-1H-imidazo[4,5-c]pyridine , a privileged scaffold in medicinal chemistry often utilized as a bioisostere for purines in kinase inhibitors (e.g., JAK, PI3K).

Unlike direct alkylation of the parent heterocycle, which often yields inseparable mixtures of


 and 

isomers, this protocol utilizes a stepwise "install-then-cyclize" strategy . By introducing the ethyl moiety onto the pyridine ring prior to imidazole ring closure, we guarantee exclusive formation of the

-ethyl isomer. This method is scalable, high-yielding, and avoids tedious regioisomer separation.

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

Direct alkylation of 1H-imidazo[4,5-c]pyridine typically results in a mixture of isomers due to annular tautomerism. The


 and 

positions are nucleophilic, leading to competitive alkylation.

To bypass this, we disconnect the imidazole ring to its acyclic precursor:


-ethylpyridine-3,4-diamine . This precursor is accessed via Nucleophilic Aromatic Substitution (

) on 4-chloro-3-nitropyridine, followed by nitro reduction.
Synthetic Pathway Visualization

SynthesisRoute SM 4-Chloro-3-nitropyridine (Starting Material) INT1 N-Ethyl-3-nitropyridin-4-amine (Intermediate 1) SM->INT1 Step 1: SnAr Ethylamine, THF INT2 N4-Ethylpyridine-3,4-diamine (Intermediate 2) INT1->INT2 Step 2: Reduction H2, Pd/C PROD 1-Ethyl-1H-imidazo[4,5-c]pyridine (Final Target) INT2->PROD Step 3: Cyclization TEOF, pTSA

Figure 1: Retrosynthetic logic flow ensuring regioselective formation of the N1-ethyl isomer.

Safety & Hazard Control (HSE)

Hazard ClassSpecific RiskMitigation Strategy
Nitropyridines Potential energetic decomposition; skin sensitizers.Avoid heating dry solids. Use blast shields during scale-up.
Hydrogenation

gas is highly flammable; Pd/C is pyrophoric.
Purge system with

before/after

introduction. Keep catalyst wet.
Alkylamines Ethylamine is volatile and corrosive.Handle in a well-ventilated fume hood. Use chilled condensers.[1]

Step-by-Step Protocol

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Install the ethyl group at the C4 position. Reaction: 4-chloro-3-nitropyridine + Ethylamine




-ethyl-3-nitropyridin-4-amine.
  • Preparation: Charge a 3-neck round-bottom flask (RBF) with 4-chloro-3-nitropyridine (1.0 eq) and anhydrous THF (10 vol).

  • Cooling: Cool the solution to 0–5 °C using an ice/water bath.

  • Addition: Add Triethylamine (

    
    , 1.2 eq) followed by dropwise addition of Ethylamine  (2.0 M in THF, 1.1 eq).
    
    • Note: The reaction is exothermic. Maintain internal temperature

      
       °C.
      
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup:

    • Concentrate THF under reduced pressure.

    • Resuspend residue in water and extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[2]
      
    • Yield Expectation: >90% (Yellow solid).

Step 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to an amine to generate the diamine precursor. Reaction:


-ethyl-3-nitropyridin-4-amine + 



-ethylpyridine-3,4-diamine.
  • Setup: Dissolve the crude nitro-amine (from Step 1) in Methanol (20 vol).

  • Catalyst: Under an argon atmosphere, carefully add 10% Pd/C (10 wt% loading relative to substrate).

  • Hydrogenation: Purge the vessel with Hydrogen gas (

    
    ) three times. Stir under a balloon of 
    
    
    
    (1 atm) at RT for 6–12 hours.
    • Critical: Ensure vigorous stirring to maximize gas-liquid mass transfer.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

    • Safety: Do not let the Pd/C cake dry out; keep it wet with solvent to prevent ignition.

  • Isolation: Concentrate the filtrate to yield the diamine as a dark oil or low-melting solid. Use immediately in Step 3 due to oxidation sensitivity.

Step 3: Cyclization (Ring Closure)

Objective: Form the imidazole ring using Triethyl Orthoformate (TEOF). Reaction:


-ethylpyridine-3,4-diamine + TEOF 

1-Ethyl-1H-imidazo[4,5-c]pyridine.
  • Solution: Dissolve the diamine (1.0 eq) in Triethyl Orthoformate (TEOF) (5–10 vol). TEOF acts as both reagent and solvent.

  • Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.05 eq).

  • Reflux: Heat the mixture to reflux (

    
     °C) for 3–5 hours.
    
    • Mechanism:[1][2][3][4][5] The reaction proceeds via an imidate intermediate, followed by cyclization and loss of ethanol.

  • Workup:

    • Cool to RT and concentrate to dryness.

    • Dissolve residue in DCM and wash with saturated

      
       (to neutralize pTSA).
      
  • Purification: Purify by flash column chromatography (DCM:MeOH, gradient 95:5 to 90:10).

    • Crystallization Alternative: The product can often be recrystallized from Acetone/Hexanes.

Mechanistic Insight: Cyclization Logic

The cyclization step is the critical junction. We utilize TEOF because it serves as a "water scavenger" (producing ethanol), driving the equilibrium toward the dehydrated, aromatic imidazole system.

Mechanism Step1 Diamine Attack on TEOF (Formation of Imidate) Step2 Intramolecular Cyclization (N3 Attack on C-center) Step1->Step2 - EtOH Step3 Elimination of Ethanol (Aromatization) Step2->Step3 - EtOH

Figure 2: Mechanistic flow of the TEOF-mediated ring closure.

Analytical Validation (QC)

TestExpected ResultDiagnostic Value
1H NMR (DMSO-d6) Triplet (~1.4 ppm), Quartet (~4.2 ppm)Confirms presence of Ethyl group.
1H NMR (Aromatic) Singlet (~8.3 ppm)Confirms C2-H of imidazole ring (distinctive downfield shift).
LC-MS [M+H]+ = 148.08Confirms Molecular Weight.
HPLC Purity >98% (AUC)Required for biological screening.

Key Characterization Note: The C2 proton of the imidazole ring is highly characteristic, appearing as a sharp singlet typically between 8.0 and 8.5 ppm. If this proton is absent or split, the cyclization failed or the ring opened.

Troubleshooting Guide

  • Problem: Low yield in Step 1 (

    
    ).
    
    • Cause: Hydrolysis of the chloride by moisture in the solvent.

    • Solution: Ensure THF is anhydrous. Increase

      
       equivalents to scavenge HCl efficiently.
      
  • Problem: Incomplete Reduction (Step 2).

    • Cause: Catalyst poisoning (S or Cl contaminants) or insufficient

      
       pressure.
      
    • Solution: Wash the Step 1 product thoroughly with water to remove salts. Increase

      
       pressure to 50 psi (Parr shaker) if balloon pressure is insufficient.
      
  • Problem: Product is a mixture of isomers.

    • Cause: This protocol prevents this unless the starting material was impure (e.g., 2-chloro isomer present).

    • Solution: Verify purity of 4-chloro-3-nitropyridine by GC-MS before starting.

References

  • Regioselective Synthesis Strategy: Pokhodylo, N. T., et al. "Regioselective synthesis of 1-substituted 1H-imidazo[4,5-c]pyridines." Tetrahedron Letters, vol. 55, no.[6] 10, 2014.

  • Reduction Protocols: Bavetsias, V., et al. "Hit generation and exploration: Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases." Bioorganic & Medicinal Chemistry Letters, vol. 20, no. 15, 2010.

  • Cyclization Mechanisms with TEOF: Gao, H., et al. "One-pot synthesis of benzimidazoles and imidazopyridines via a hydrogen transfer strategy." Journal of Organic Chemistry, vol. 77, no. 18, 2012.

  • General Properties of Imidazo[4,5-c]pyridines: Townsend, L. B., et al. "The synthesis of imidazo[4,5-c]pyridines as ring analogs of purines." Journal of Heterocyclic Chemistry, vol. 7, no. 4, 1970.

Sources

Application Note: Optimization of Regioselective Ethylation Strategies for Imidazo[4,5-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, serving as a bioisostere for purines in kinase inhibitors (e.g., PI3K, mTOR) and immunomodulators (TLR agonists). However, the chemical modification of this scaffold presents a significant challenge: regioselectivity .[1]

The heterocyclic core contains three nucleophilic nitrogen atoms:

  • N1 and N3 (Imidazole ring): The primary targets for alkylation.[2][3] The N-H proton is acidic (

    
    ), allowing for deprotonation and nucleophilic attack.
    
  • N5 (Pyridine ring): A basic nitrogen (

    
     for the conjugate acid) that can act as a nucleophile, leading to undesirable quaternary ammonium salts (N5-ethylation).
    

This guide details the reagents and protocols required to maximize N1/N3 ethylation while suppressing N5 quaternization.[3] It provides a comparative analysis of base/solvent systems and definitive analytical methods for structural assignment.[3]

Strategic Reagent Profiling

The choice of reagents dictates the ratio of N1:N3 isomers and the overall yield.

Alkylating Agents
ReagentReactivityHandlingRecommendation
Ethyl Iodide (EtI) High (

is a good leaving group)
Light sensitive; liquid.[3]Preferred. High reactivity allows lower reaction temperatures, minimizing N5 quaternization.[3]
Ethyl Bromide (EtBr) ModerateVolatile (bp 38°C).[3]Good for sealed tube reactions or Phase Transfer Catalysis (PTC).[3]
Diethyl Sulfate HighToxic; non-volatile.[3]Avoid unless necessary due to difficult purification of halide byproducts.[3]
Base & Solvent Systems

The acidity of the imidazole N-H requires a base for efficient alkylation.

  • Cesium Carbonate (

    
    ) in DMF: 
    
    • Mechanism:[3][4][5] The "Cesium Effect."[3] The large ionic radius of

      
       forms a loose ion pair with the imidazo-anion, enhancing nucleophilicity and solubility in organic solvents.
      
    • Outcome: Often favors the thermodynamic product distribution and suppresses N5 alkylation by buffering the pH.

  • Sodium Hydride (NaH) in DMF/THF:

    • Mechanism:[3][4][5] Irreversible, quantitative deprotonation.[3]

    • Outcome: Generates a "naked" anion.[3] Highly reactive but can lead to poly-alkylation (quaternization) if the electrophile is in excess.[3] Requires strictly anhydrous conditions.[3]

  • Phase Transfer Catalysis (NaOH/Toluene + TBAB):

    • Mechanism:[3][4][5] Interfacial deprotonation.[3]

    • Outcome: Excellent for scale-up; suppresses N5 reaction as the pyridine nitrogen remains hydrated/solvated in the aqueous phase or interface, while the neutral imidazole species is extracted.

Decision Logic & Reaction Pathways

The following diagram illustrates the kinetic and thermodynamic pathways governing the ethylation process.

G cluster_0 Regioselectivity Factors Start Imidazo[4,5-c]pyridine (Substrate) Base Base Treatment (Cs2CO3 or NaH) Start->Base Deprotonation N5 N5-Ethyl Salt (Undesired Quaternization) Start->N5 Neutral conditions (Lone pair attack) Anion Delocalized Anion (N1/N3 Resonance) Base->Anion (-H+) N1 N1-Ethyl Product (Major/Minor varies) Anion->N1 + EtI (Path A) N3 N3-Ethyl Product (Isomer) Anion->N3 + EtI (Path B) EtX Ethyl Iodide (EtI)

Figure 1: Reaction pathway showing the competition between anionic alkylation (N1/N3) and neutral quaternization (N5).

Detailed Experimental Protocols

Protocol A: Standard High-Selectivity Ethylation ( /DMF)

Best for: Small to medium scale, maximizing yield, and minimizing N5 side products.

Reagents Required:

  • Imidazo[4,5-c]pyridine (1.0 equiv)

  • Ethyl Iodide (1.1 - 1.2 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Anhydrous DMF (Dimethylformamide) [0.1 M concentration]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add the imidazo[4,5-c]pyridine substrate and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add

    
     in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes. Note: This ensures formation of the nitrogen anion before the electrophile is introduced.
    
  • Alkylation: Cool the mixture to 0°C (ice bath). Add Ethyl Iodide dropwise via syringe.[3]

    • Why 0°C? Lower temperature suppresses the reaction of the less nucleophilic pyridine nitrogen (N5).

  • Reaction: Allow the mixture to warm to RT slowly and stir for 4–16 hours. Monitor by TLC or LC-MS.[1][3]

    • Checkpoint: If starting material remains, add 0.1 equiv of EtI, but do not heat above 40°C to avoid quaternization.

  • Workup: Dilute with EtOAc (Ethyl Acetate) and wash 3x with water (to remove DMF) and 1x with brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: The N1 and N3 isomers usually have distinct

    
     values.[3] Separate via flash column chromatography (Gradient: 0-10% MeOH in DCM).[3]
    
Protocol B: Phase Transfer Catalysis (PTC)

Best for: Scale-up, green chemistry requirements, and robust substrates.

Reagents Required:

  • Imidazo[4,5-c]pyridine (1.0 equiv)

  • Ethyl Bromide (1.5 equiv)

  • Toluene (Solvent)

  • 50% Aqueous NaOH (Base)

  • TBAB (Tetrabutylammonium bromide) (0.1 equiv)

Step-by-Step Procedure:

  • Dissolve the substrate in Toluene.[3]

  • Add TBAB and the 50% NaOH solution. Vigorous stirring is essential to create an emulsion.[3]

  • Add Ethyl Bromide.[3]

  • Stir at 40–50°C.

  • Mechanism: The TBAB transports the hydroxide to the interface/organic layer to deprotonate the imidazole.[3] The ethylated product remains in the toluene, while the sodium salts stay in the water.

Analytical Validation: Distinguishing N1 vs. N3

The most critical step is proving which isomer you have synthesized.[3] You cannot rely solely on polarity.[3]

FeatureN1-Ethyl IsomerN3-Ethyl Isomer
NOE (Nuclear Overhauser Effect) Strong correlation between Ethyl-

and C7-H (pyridine proton).[3]
Strong correlation between Ethyl-

and C2-H (imidazole proton) and potentially C4-H (if no substituent).[3]
HMBC Correlation from Ethyl-

to C2 and C7a .[3]
Correlation from Ethyl-

to C2 and C3a .
C-13 NMR Shifts C7a and C3a bridgehead carbons shift distinctively.[3]

Critical Note on Numbering: In imidazo[4,5-c]pyridine:

  • N1 is adjacent to the bridgehead carbon C7a (closer to the pyridine nitrogen spatially in the fused system representation).

  • N3 is adjacent to the bridgehead carbon C3a .[3]

Refer to the diagram below for NOE interactions:

Figure 2: Diagnostic NOE correlations for structural assignment.

References

  • Pokhodylo, N. T., et al. (2010).[3] "Regioselective alkylation of imidazo[4,5-c]pyridines." Russian Journal of Organic Chemistry.

  • Townsend, L. B., & Revankar, G. R. (1970). "Benzimidazole and its derivatives." Chemical Reviews. (Foundational text on tautomerism and alkylation of fused imidazoles).

  • Pfizer Inc. (2006).[3] "Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation." ACS Figshare.[3]

  • Ballell, L., et al. (2017).[3] "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules.

  • BenchChem. (2025).[1][2][3] "Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers." (Application Note relevant to the [4,5-c] isomer).

Sources

Functionalization of 1-Ethyl-1H-imidazo[4,5-c]pyridine: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of 1-Ethyl-1H-imidazo[4,5-c]pyridine for Drug Discovery Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

The 1-ethyl-1H-imidazo[4,5-c]pyridine scaffold represents a privileged "3-deazapurine" bioisostere, widely utilized in the design of Toll-like Receptor 7 (TLR7) agonists, PI3K kinase inhibitors, and anti-infective agents. Unlike its more common isomer, imidazo[4,5-b]pyridine, the [4,5-c] system offers unique vectors for substituent growth, particularly at the C-2, C-4, and C-6 positions. This application note provides a comprehensive, evidence-based guide to the functionalization of this scaffold. We detail self-validating protocols for regioselective C-H activation and N-oxide mediated nucleophilic aromatic substitution (


), supported by mechanistic insights and reactivity mapping.

Introduction: The Scaffold in Context

In modern medicinal chemistry, nitrogen-fused heterocycles are indispensable for mimicking the hydrogen-bonding motifs of endogenous purines. 1-Ethyl-1H-imidazo[4,5-c]pyridine (Structure 1 ) is structurally distinct due to the placement of the pyridine nitrogen at position 5.

  • Bioisosterism: It serves as a 3-deaza isostere of 9-ethyladenine.

  • Therapeutic Relevance:

    • TLR7 Agonism: The N1-ethyl group is a canonical feature in TLR7 modulators (e.g., Imiquimod analogues), where it occupies a specific hydrophobic pocket.

    • Kinase Inhibition: The C-4 position mimics the C-6 amino group of ATP/adenosine, making it a critical vector for hinge-binding interactions.

Chemical Reactivity Profile

Understanding the electronic bias of the scaffold is prerequisite to successful functionalization.

  • C-2 Position (Imidazole Core): The proton at C-2 is acidic (

    
     ~28-30 in DMSO) and flanked by two nitrogens, making it highly susceptible to deprotonation-lithiation  and transition-metal catalyzed C-H activation .
    
  • C-4 Position (Pyridine Core): This position is

    
     to the pyridine nitrogen (N-5). While inherently less electrophilic than a pyridinium species, conversion to the N-oxide  renders C-4 highly susceptible to chlorination and subsequent 
    
    
    
    .
  • C-6 Position: Also

    
     to N-5 but sterically less hindered. Reactivity here often competes with C-4, requiring steric control or specific directing groups.
    

ReactivityMap Figure 1: Reactivity Map of 1-Ethyl-1H-imidazo[4,5-c]pyridine Scaffold 1-Ethyl-1H-imidazo[4,5-c]pyridine C2 C-2 Position (Nucleophilic/Acidic) Target: Arylation/Alkenylation Scaffold->C2 Pd/Cu Cat. C-H Activation N5 N-5 Position (Oxidation Site) Target: N-Oxide Formation Scaffold->N5 mCPBA Oxidation C4 C-4 Position (Electrophilic via Activation) Target: Amination/Etherification N5->C4 POCl3 -> SNAr

Experimental Protocols

Protocol A: Regioselective C-2 Arylation via C-H Activation

Objective: Direct installation of aryl groups at C-2 without pre-functionalization (halogenation). Mechanism: Concerted Metallation-Deprotonation (CMD). The acidity of C-2 allows Cu(I) to coordinate and lower the activation energy for Pd insertion.

Materials
  • Substrate: 1-Ethyl-1H-imidazo[4,5-c]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)[1]

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Co-Catalyst: CuI (10-20 mol%) (Critical for C-H acidity activation)

  • Ligand: PPh

    
     (10 mol%) or Xantphos (for difficult substrates)
    
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) (Anhydrous)
  • Solvent: DMF or Dioxane (Anhydrous, degassed)

Step-by-Step Methodology
  • Setup: In a glovebox or under a steady stream of Argon, charge a pressure vial with 1-ethyl-1H-imidazo[4,5-c]pyridine (147 mg, 1.0 mmol), Aryl Iodide (1.5 mmol), Pd(OAc)

    
     (11 mg, 0.05 mmol), CuI (38 mg, 0.2 mmol), and Cs
    
    
    
    CO
    
    
    (652 mg, 2.0 mmol).
  • Solvation: Add anhydrous DMF (5 mL). Seal the vial with a crimp cap containing a Teflon septum.

  • Reaction: Heat the reaction block to 140 °C for 16–24 hours. Note: High temperature is required to overcome the energy barrier of the C-H bond cleavage.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the starting material (M+H = 148.1) and appearance of the product (M+H = 148 + Ar - I).

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with LiCl (5% aq) to remove DMF, followed by brine.

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

Validation Point: If conversion is low (<20%), verify the quality of Cs


CO

. It must be anhydrous. The addition of pivalic acid (30 mol%) can accelerate the CMD step.
Protocol B: C-4 Functionalization via N-Oxide Activation

Objective: Installation of nucleophiles (amines/alkoxides) at the C-4 position. Mechanism: The N-oxide activates the pyridine ring for nucleophilic attack. Treatment with POCl


 effects a rearrangement/chlorination sequence (Meisenheimer-type) to yield the 4-chloro intermediate, which is a potent electrophile.
Phase 1: N-Oxidation
  • Dissolution: Dissolve 1-ethyl-1H-imidazo[4,5-c]pyridine (1.0 equiv) in DCM (0.1 M).

  • Oxidation: Cool to 0 °C. Add mCPBA (1.2–1.5 equiv) portion-wise.

  • Completion: Warm to RT and stir for 4–6 hours. Monitor by TLC (highly polar N-oxide spot near baseline).

  • Workup: Wash with sat. NaHCO

    
     to remove benzoic acid byproducts. Extract with DCM/MeOH (9:1) if the N-oxide is water-soluble.
    
Phase 2: Chlorination (Deoxychlorination)
  • Reagent: Suspend the crude N-oxide in POCl

    
     (5–10 equiv). Caution: Exothermic.
    
  • Reflux: Heat to 90–100 °C for 2–4 hours. The suspension should clear as the 4-chloro derivative forms.

  • Quench: Concentrate in vacuo to remove excess POCl

    
    . AZEOTROPE with toluene to remove traces. Pour the residue onto ice/water and neutralize with solid NaHCO
    
    
    
    .
  • Isolation: Extract with EtOAc. The product is 4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridine .

Phase 3:

Displacement
  • Reaction: Dissolve the 4-chloro intermediate in n-Butanol or DMF.

  • Nucleophile: Add the desired amine (2.0 equiv) and DIPEA (3.0 equiv).

  • Heat: Microwave irradiation at 120 °C for 30 mins or reflux for 4–8 hours.

  • Result: Quantitative conversion to the 4-amino derivative is typical.

Workflow Figure 2: Workflow for C-4 Functionalization Start Start: 1-Ethyl-1H-imidazo[4,5-c]pyridine Step1 Step 1: N-Oxidation (mCPBA, DCM, RT) Start->Step1 Step2 Intermediate: N-Oxide Step1->Step2 Step3 Step 2: Chlorination (POCl3, 100°C) Step2->Step3 Step4 Intermediate: 4-Chloro-derivative Step3->Step4 Step5 Step 3: SnAr Displacement (R-NH2, DIPEA, 120°C) Step4->Step5 End Final Product: 4-Amino-1-Ethyl-Imidazo[4,5-c]pyridine Step5->End

Data Summary & Troubleshooting

ParameterC-2 Arylation (Protocol A)C-4 Amination (Protocol B)
Key Reagent Pd(OAc)

/ CuI
mCPBA / POCl

Limiting Factor C-H Acidity / StericsN-Oxide Stability
Typical Yield 50–75%60–85% (over 3 steps)
Major Byproduct Homocoupling of Ar-I6-Chloro isomer (minor)
Troubleshooting Add Pivalic Acid (30 mol%) if slow.Ensure N-oxide is dry before POCl

.

Case Study: Synthesis of a TLR7 Agonist Analogue

Target: 4-((4-aminobutyl)amino)-2-butyl-1-ethyl-1H-imidazo[4,5-c]pyridine.

  • C-2 Alkylation: While Protocol A describes arylation, alkylation at C-2 is best achieved de novo by condensing 3,4-diaminopyridine with valeric acid (for the butyl group) or via lithiation (n-BuLi, -78°C) followed by butyl iodide trapping of the 1-ethyl scaffold.

  • C-4 Amination: Follow Protocol B.

    • Oxidize the 2-butyl-1-ethyl intermediate to the N-oxide.

    • Chlorinate with POCl

      
      .[2]
      
    • Displace with mono-Boc-1,4-diaminobutane.

    • Deprotect Boc with TFA/DCM.

This modular approach allows for the rapid generation of SAR libraries around the imidazo[4,5-c]pyridine core.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source: PMC / Molecules (2017) [Link]

  • Regioselective C2-arylation of imidazo[4,5-b]pyridines. (Methodology adapted for [4,5-c] isomer) Source: Organic & Biomolecular Chemistry (2013) [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives. Source: E3S Web of Conferences [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (Mechanistic parallels for radical C-H activation) Source: Semantic Scholar / Molecules (2025) [Link]

  • Elimination of Alcohols To Alkenes With POCl3 and Pyridine. (Mechanistic insight on POCl3 reactivity) Source: Master Organic Chemistry [Link]

Sources

Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Scalable Synthesis of 1-Ethyl-1H-imidazo[4,5-c]pyridine

The 1H-imidazo[4,5-c]pyridine core, an isomer of purine often referred to as 3-deazapurine, represents a "privileged structure" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and other enzymes.[1][2] Consequently, derivatives of this scaffold are investigated for a multitude of therapeutic applications, including their potential as anti-HCV agents, A2A adenosine receptor antagonists, and protein kinase B inhibitors.[1]

The 1-ethyl substituted variant, 1-Ethyl-1H-imidazo[4,5-c]pyridine, is a key building block in the synthesis of more complex pharmaceutical intermediates. Its preparation on a laboratory and pilot-plant scale requires robust, reproducible, and economically viable synthetic methods. This guide provides a detailed examination of a scalable, three-step synthetic sequence, offering not just protocols but also the underlying chemical principles and practical considerations for researchers in process chemistry and drug development.

Strategic Approach: A Three-Step Synthesis via a Diaminopyridine Intermediate

A common and highly effective strategy for constructing the imidazo[4,5-c]pyridine system involves the cyclization of a substituted 3,4-diaminopyridine. The retrosynthetic analysis reveals a logical pathway starting from commercially available materials.

G Product 1-Ethyl-1H-imidazo[4,5-c]pyridine Intermediate2 N4-Ethylpyridine-3,4-diamine Product->Intermediate2 Imidazole Ring Formation (Cyclization) Intermediate1 4-(Ethylamino)-3-nitropyridine Intermediate2->Intermediate1 Nitro Group Reduction StartingMaterial 4-Chloro-3-nitropyridine + Ethylamine Intermediate1->StartingMaterial Nucleophilic Aromatic Substitution (SNAr)

Caption: Retrosynthetic analysis of 1-Ethyl-1H-imidazo[4,5-c]pyridine.

This approach is advantageous for scalability due to the typically high-yielding nature of each step and the availability of starting materials. The synthesis can be broken down into three core operations:

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the ethylamino side chain onto the pyridine ring.

  • Nitro Group Reduction: Conversion of the nitro group to a primary amine to generate the key diamine intermediate.

  • Dehydrative Cyclization: Formation of the imidazole ring using a one-carbon source like formic acid.

Part 1: Synthesis of N-Ethyl-3-nitropyridin-4-amine (SNAr Reaction)

The initial step involves the reaction of 4-chloro-3-nitropyridine with ethylamine. The electron-withdrawing nitro group strongly activates the C4 position towards nucleophilic attack, facilitating a clean and efficient SNAr reaction.

Protocol 1: Preparation of N-Ethyl-3-nitropyridin-4-amine
ReagentMolar Mass ( g/mol )AmountMolesMolar Equiv.
4-Chloro-3-nitropyridine158.5510.0 g63.1 mmol1.0
Ethylamine (70 wt% in H₂O)45.0710.2 g (14.6 mL)158 mmol2.5
Ethanol (EtOH)46.07100 mL--

Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-nitropyridine (10.0 g, 63.1 mmol) and ethanol (100 mL). Stir the mixture to achieve partial dissolution.

  • Reagent Addition: While stirring at room temperature, slowly add the 70 wt% aqueous ethylamine solution (14.6 mL, 158 mmol) to the flask over 10-15 minutes. The addition is mildly exothermic.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume by approximately 70% using a rotary evaporator. c. Add 100 mL of deionized water to the concentrated mixture. A yellow precipitate will form. d. Stir the slurry at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize precipitation. e. Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 30 mL).

  • Drying: Dry the bright yellow solid under vacuum at 40-50 °C to a constant weight.

Expected Outcome:

  • Yield: 10.0-10.8 g (94-100%) of N-ethyl-3-nitropyridin-4-amine as a yellow crystalline solid.

  • Purity: The product is often of sufficient purity (>98% by LC-MS) to be used directly in the next step without further purification.

Scientific Rationale:

  • Choice of Nucleophile: An excess of ethylamine is used to drive the reaction to completion and to act as a base to neutralize the HCl generated in situ.

  • Solvent System: Ethanol is a suitable solvent as it readily dissolves the reactants and is easy to remove. The presence of water from the aqueous ethylamine solution does not impede the reaction.

  • Temperature: Refluxing provides sufficient thermal energy to overcome the activation barrier of the SNAr reaction, ensuring a reasonable reaction time for a scalable process.

Part 2: Synthesis of N4-Ethylpyridine-3,4-diamine (Nitro Reduction)

The reduction of the nitro group is a critical step to form the vicinal diamine required for cyclization. Catalytic hydrogenation is the preferred method for its high efficiency, clean conversion, and atom economy, avoiding the use of stoichiometric metal reductants that can complicate purification on a large scale.

Protocol 2: Catalytic Hydrogenation to N4-Ethylpyridine-3,4-diamine
ReagentMolar Mass ( g/mol )AmountMoles
N-Ethyl-3-nitropyridin-4-amine167.1610.0 g59.8 mmol
Palladium on Carbon (10% Pd/C, 50% wet)-1.0 g-
Methanol (MeOH)32.04150 mL-
Hydrogen (H₂)2.0250-60 psi-

Methodology:

  • Safety First: Catalytic hydrogenation with Pd/C and hydrogen gas is hazardous. The catalyst can be pyrophoric when dry, and hydrogen is highly flammable. This procedure must be performed in a properly rated hydrogenation vessel (e.g., a Parr shaker) within a well-ventilated fume hood by trained personnel.

  • Vessel Charging: In a hydrogenation vessel, combine N-ethyl-3-nitropyridin-4-amine (10.0 g, 59.8 mmol) and methanol (150 mL).

  • Catalyst Addition: Carefully add the wet 10% Pd/C catalyst (1.0 g) to the vessel. Caution: Do not allow the catalyst to dry.

  • Hydrogenation: a. Seal the hydrogenation vessel. b. Purge the vessel with an inert gas (N₂ or Ar) three times to remove all oxygen. c. Pressurize the vessel with hydrogen gas to 50-60 psi. d. Begin vigorous agitation (shaking or stirring). The reaction is exothermic and may require cooling to maintain a temperature below 40 °C. e. Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes (typically 3-5 hours), the reaction is complete.

  • Work-up and Isolation: a. Depressurize the vessel and purge again with an inert gas to remove all hydrogen. b. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst should be kept wet with methanol or water to prevent ignition and disposed of according to safety guidelines. c. Wash the Celite pad with additional methanol (2 x 25 mL). d. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield a dark oil or solid.

  • Purification (if necessary): The crude product is often used directly. If required, it can be purified by recrystallization or column chromatography.

Expected Outcome:

  • Yield: ~8.2 g (quantitative) of N4-ethylpyridine-3,4-diamine. The product is an air-sensitive oil/low melting solid and should be used promptly.

Scientific Rationale:

  • Catalyst: 10% Palladium on Carbon is a highly efficient and standard catalyst for the reduction of aromatic nitro groups. The 50% wet form is used for safer handling.

  • Solvent: Methanol is an excellent solvent for both the substrate and for hydrogenolysis reactions.

  • Pressure: A moderate hydrogen pressure of 50-60 psi is sufficient to ensure a good rate of reaction without requiring specialized high-pressure equipment.

Part 3: Imidazole Ring Formation via Dehydrative Cyclization

The final step is the construction of the imidazole ring. The Phillips condensation, reacting the diamine with formic acid, is a classic, scalable, and effective method. Formic acid serves as the source of the C2 carbon of the imidazole ring and also as an acidic catalyst for the dehydrative cyclization.[2]

G cluster_0 Overall Synthesis Workflow Start 4-Chloro-3-nitropyridine Step1 React with Ethylamine (EtOH, Reflux) Start->Step1 Intermediate1 N-Ethyl-3-nitropyridin-4-amine Step1->Intermediate1 Step2 Reduce Nitro Group (H₂, Pd/C, MeOH) Intermediate1->Step2 Intermediate2 N4-Ethylpyridine-3,4-diamine Step2->Intermediate2 Step3 Cyclize with Formic Acid (HCOOH, Reflux) Intermediate2->Step3 Product 1-Ethyl-1H-imidazo[4,5-c]pyridine Step3->Product

Caption: Experimental workflow for the synthesis of 1-Ethyl-1H-imidazo[4,5-c]pyridine.
Protocol 3: Cyclization to 1-Ethyl-1H-imidazo[4,5-c]pyridine
ReagentMolar Mass ( g/mol )AmountMoles
N4-Ethylpyridine-3,4-diamine138.188.2 g59.3 mmol
Formic Acid (98-100%)46.0350 mL-
Sodium Hydroxide (NaOH) solution (5 M)40.00As needed-
Ethyl Acetate (EtOAc)88.11200 mL-

Methodology:

  • Reaction Setup: Place the crude N4-ethylpyridine-3,4-diamine (8.2 g, 59.3 mmol) in a 250 mL round-bottom flask. Add formic acid (50 mL).

  • Reaction Execution: Heat the mixture to reflux (approx. 100-110 °C) for 3-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully pour the cooled mixture onto ~100 g of crushed ice in a large beaker. c. Neutralize the acidic solution by slowly adding 5 M sodium hydroxide solution while stirring in an ice bath. Adjust the pH to ~8-9. Caution: Neutralization is highly exothermic. d. Transfer the neutralized aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). e. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: a. Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product as an oil or solid. b. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Expected Outcome:

  • Yield: 7.0-8.0 g (80-92% for this step) of 1-Ethyl-1H-imidazo[4,5-c]pyridine.

  • Overall Yield: Approximately 70-85% over three steps from 4-chloro-3-nitropyridine.

Scientific Rationale:

  • Reagent/Solvent: Formic acid acts as both the C1 source for the imidazole ring and the acidic medium. The mechanism involves the initial formation of a formamide at the more basic 4-amino group, followed by acid-catalyzed intramolecular cyclization and dehydration to form the aromatic imidazole ring.

  • Work-up: The basic work-up is crucial to neutralize the excess formic acid and deprotonate the product, rendering it soluble in organic solvents for extraction.

Summary and Scalability Considerations

This three-step sequence provides a reliable and scalable route to 1-Ethyl-1H-imidazo[4,5-c]pyridine.

StepReaction TypeKey ReagentsTypical YieldKey Considerations for Scale-Up
1 SNArEthylamine, EtOH94-100%- Management of exotherm during ethylamine addition. - Efficient product isolation via crystallization.
2 Nitro ReductionH₂, Pd/C~100% (crude)- Use of appropriate hydrogenation equipment. - Safe handling and filtration of pyrophoric catalyst. - Effective heat management.
3 CyclizationFormic Acid80-92%- Safe handling of corrosive formic acid. - Controlled neutralization of large volumes. - Efficient extraction protocols.

For professionals in drug development, this synthesis pathway offers a high degree of predictability and control, making it suitable for producing multi-gram to kilogram quantities of the target compound.

References

  • Gališinová, J., & Kois, P. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(9), 463-469. [Link]

  • Saczewski, J., & Rybczyńska, A. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 408. [Link]

  • Temple, C., Jr., Kussner, C. L., & Montgomery, J. A. (1983). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 26(1), 91-95. [Link]

  • Lach, F., & Koza, P. (2012). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. Organic Letters, 14(16), 4274-4277. [Link]

  • Temple, C., Jr., Kussner, C. L., & Montgomery, J. A. (1987). Antimitotic agents: synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates. Journal of Medicinal Chemistry, 30(10), 1902-1906. [Link]

Sources

Application Note: Regioselective Synthesis and Mechanistic Analysis of 1-Ethyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the robust, regioselective synthesis of 1-Ethyl-1H-imidazo[4,5-c]pyridine . While imidazo[4,5-c]pyridines are valuable bioisosteres of purines (often used in kinase inhibitors and immunomodulators), their synthesis is plagued by regiochemical ambiguity. Direct alkylation of the parent heterocycle typically yields a difficult-to-separate mixture of


 and 

isomers.

To guarantee the formation of the 1-ethyl isomer, this protocol utilizes a "Pre-installation Strategy." We proceed via the Nucleophilic Aromatic Substitution (


) of 4-chloro-3-nitropyridine with ethylamine, followed by reduction and cyclization. This guide provides step-by-step protocols, mechanistic insights, and troubleshooting parameters for high-purity isolation.

Strategic Analysis: The Regioselectivity Challenge

Researchers often attempt to synthesize this target by alkylating the parent 1H-imidazo[4,5-c]pyridine. This is mechanistically flawed for high-yield applications due to tautomeric equilibrium.

FeatureRoute A: Direct AlkylationRoute B: Pre-installation (Recommended)
Starting Material 1H-imidazo[4,5-c]pyridine4-chloro-3-nitropyridine
Reagent Ethyl Halide + BaseEthylamine
Mechanism

on ambident nucleophile


Reduction

Condensation
Outcome Mixture of

(Target) and

isomers
Exclusive

formation
Purification Difficult ChromatographyRecrystallization

Mechanistic Pathway[1][2][3]

The synthesis proceeds through three distinct mechanistic stages. Understanding these ensures the operator can troubleshoot low yields.

Stage 1: Nucleophilic Aromatic Substitution ( )

The reaction initiates with 4-chloro-3-nitropyridine. The nitro group at


 is critical; it withdraws electron density from the ring (inductively and mesomerically), making the 

position highly electrophilic. Ethylamine acts as the nucleophile, displacing the chloride.
  • Key Insight: This step "locks" the ethyl group onto the nitrogen that will eventually become

    
     in the imidazole ring.
    
Stage 2: Catalytic Hydrogenation

The nitro group of 4-(ethylamino)-3-nitropyridine is reduced to a primary amine.

  • Mechanism:[1][2][3] Nitro

    
     Nitroso 
    
    
    
    Hydroxylamine
    
    
    Amine.
  • Critical Control: Incomplete reduction often leads to hydroxylamine impurities which can form N-oxides later.

Stage 3: Cyclocondensation

The resulting diamine (3-amino-4-ethylaminopyridine) reacts with Triethyl Orthoformate (TEOF).

  • Pathway: The primary amine (more nucleophilic) attacks the central carbon of TEOF, displacing ethanol to form an imidate intermediate. The secondary amine (ethylamino) then attacks the imidate, closing the ring and eliminating ethanol.

Visualizing the Pathway

ReactionMechanism cluster_legend Legend SM 4-Chloro-3-nitropyridine (Substrate) Step1 Step 1: SnAr (+ EtNH2) SM->Step1 Inter1 4-(Ethylamino)-3-nitropyridine (Intermediate A) Step1->Inter1 - HCl Step2 Step 2: Reduction (H2, Pd/C) Inter1->Step2 Inter2 3-Amino-4-(ethylamino)pyridine (Diamine Precursor) Step2->Inter2 - 2 H2O Step3 Step 3: Cyclization (+ TEOF / H+) Inter2->Step3 Product 1-Ethyl-1H-imidazo[4,5-c]pyridine (Target) Step3->Product - 3 EtOH key Red: Start | Blue: Process | Yellow: Intermediate | Green: Cyclization | Black: Final

Figure 1: Reaction cascade for the regioselective synthesis of 1-Ethyl-1H-imidazo[4,5-c]pyridine.

Experimental Protocols

Step 1: Synthesis of 4-(Ethylamino)-3-nitropyridine

Reagents:

  • 4-Chloro-3-nitropyridine (1.0 eq)[4]

  • Ethylamine (70% aq. solution, 3.0 eq)

  • Ethanol (Solvent, 10 vol)

Procedure:

  • Dissolve 4-chloro-3-nitropyridine in Ethanol in a round-bottom flask.

  • Cool the solution to 0–5°C using an ice bath (Reaction is exothermic).

  • Add Ethylamine solution dropwise over 20 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Monitoring: TLC (50% EtOAc/Hexane). Product is significantly more polar and yellow/orange.

  • Workup: Concentrate in vacuo to remove ethanol. Resuspend residue in water.[5][6] Filter the yellow precipitate. Wash with cold water.

  • Yield Target: >90%.

Step 2: Reduction to 3-Amino-4-(ethylamino)pyridine

Reagents:

  • Intermediate from Step 1 (1.0 eq)

  • 10% Pd/C (5 wt% loading)

  • Methanol (20 vol)

  • Hydrogen Gas (Balloon pressure or 1 atm)

Procedure:

  • Suspend the nitro-intermediate in Methanol.

  • Add Pd/C catalyst carefully (under Nitrogen/Argon blanket to prevent ignition).

  • Purge system with Hydrogen gas (x3).

  • Stir vigorously under H2 atmosphere for 4–6 hours at RT.

  • Monitoring: The yellow color of the nitro compound will fade to a colorless/pale pink solution.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate immediately.

    • Caution: The diamine is oxidation-sensitive. Proceed to Step 3 immediately or store under Argon.

Step 3: Cyclization to 1-Ethyl-1H-imidazo[4,5-c]pyridine

Reagents:

  • Diamine Intermediate (1.0 eq)

  • Triethyl Orthoformate (TEOF) (Solvent/Reagent, 10 vol)

  • p-Toluenesulfonic acid (pTsOH) (Catalytic, 0.05 eq)

Procedure:

  • Dissolve the crude diamine in TEOF.

  • Add catalytic pTsOH.

  • Heat to reflux (approx. 146°C) for 3–5 hours.

  • Monitoring: Reaction completion is observed by the disappearance of the diamine peak on LC-MS.

  • Workup: Concentrate TEOF under reduced pressure.

  • Purification:

    • Dissolve residue in DCM. Wash with sat.[6] NaHCO3 (to remove acid).

    • Dry organic layer (Na2SO4), concentrate.[1]

    • Recrystallize from EtOAc/Heptane or purify via Flash Column Chromatography (DCM:MeOH 95:5).

Process Validation & Troubleshooting

Use the following decision tree to resolve common synthetic issues.

Troubleshooting Issue Problem Detected Q1 Step 1: Low Yield? Issue->Q1 Sol1 Check Temperature. Exotherm can degrade SM. Keep <10°C during addition. Q1->Sol1 Yes Q2 Step 2: Solution stays Yellow? Q1->Q2 No Sol2 Incomplete Reduction. Replenish H2 balloon. Check for Catalyst Poisoning (S/Cl). Q2->Sol2 Yes Q3 Step 3: Product is N3 isomer? Q2->Q3 No Sol3 Impossible via this route. Check NMR. N1-Ethyl shows distinct NOE to C7-H. Q3->Sol3 Yes

Figure 2: Troubleshooting logic for the 3-step synthesis protocol.

Analytical Validation (Self-Check)
  • 1H NMR (DMSO-d6):

    • Look for the ethyl group: Triplet (~1.4 ppm) and Quartet (~4.2 ppm).

    • Diagnostic Shift: The C2-H (imidazole proton) typically appears as a singlet around 8.2–8.4 ppm.

    • Regiochemistry Proof: An NOE (Nuclear Overhauser Effect) correlation should be observed between the Ethyl

      
       protons and the C7-H of the pyridine ring (the proton adjacent to the bridgehead nitrogen). If the ethyl were at N3, this correlation would be absent or weaker.
      

References

  • Regioselective Synthesis Strategy

    • Kundyer, et al. "Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine." ResearchGate.[7] Available at:

  • Solid-Phase & General N-Alkylation Protocols

    • Krchnak, V., et al. "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines." ACS Combinatorial Science. Available at:

  • Precursor Synthesis (4-chloro-3-nitropyridine)

    • BenchChem Protocols. "A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine." Available at:

  • Cyclization Conditions (Orthoformate Method)

    • Temple, C., et al. "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines."[8] Journal of Medicinal Chemistry. Available at:

Sources

Applications of 1-Ethyl-1H-imidazo[4,5-c]pyridine in kinase inhibitor research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Ethyl-1H-imidazo[4,5-c]pyridine Scaffolds in Kinase Inhibitor Discovery

Executive Summary

The 1-Ethyl-1H-imidazo[4,5-c]pyridine scaffold represents a privileged substructure in modern medicinal chemistry, serving as a potent bioisostere of the purine ring system found in ATP. Unlike its isomer, imidazo[4,5-b]pyridine, the [4,5-c] variant offers a unique electronic distribution and hydrogen-bonding vector profile that is increasingly exploited to overcome resistance mechanisms in kinase targeting.

This guide details the application of this scaffold in the development of inhibitors for DNA-dependent Protein Kinase (DNA-PK) and Src Family Kinases (SFKs) . It provides actionable protocols for chemical functionalization and biological validation, specifically addressing the "2-one" and "4-amino" derivative subclasses which have shown nanomolar potency in recent high-impact studies.

Structural Pharmacology: The Purine Bioisostere Advantage

The efficacy of 1-Ethyl-1H-imidazo[4,5-c]pyridine stems from its ability to mimic the adenine moiety of ATP.

  • N1-Ethyl Substitution: The ethyl group at the N1 position is not merely a blocking group; it is a critical hydrophobic anchor. In the ATP binding pocket, this group typically occupies the ribose-phosphate binding region or a specific hydrophobic sub-pocket (e.g., the "sugar pocket"), improving lipophilicity (LogP) and membrane permeability compared to the naked protonated nitrogen.

  • Electronic Profile: The pyridine nitrogen (N5) and the imidazole nitrogens (N1/N3) create a distinct dipole moment that facilitates hydrogen bonding with the kinase hinge region (e.g., the "gatekeeper" residues).

  • Vector Accessibility: The C4 and C2 positions provide orthogonal vectors for substitution, allowing researchers to probe the solvent-exposed regions or the deep hydrophobic back-pocket of the kinase active site.

Comparative Scaffold Architecture

ScaffoldArchitecture Core 1-Ethyl-1H-imidazo[4,5-c]pyridine (Core Scaffold) ATP_Mimic ATP Adenine Mimicry (Hinge Binding) Core->ATP_Mimic Bioisosterism N1_Ethyl N1-Ethyl Group (Hydrophobic Pocket Occupancy) Core->N1_Ethyl Structural Feature C4_Funct C4-Functionalization (Solvent Front Interaction) Core->C4_Funct Synthetic Handle Targets Target Specificity (DNA-PK, Src, PI3K) ATP_Mimic->Targets Mechanism N1_Ethyl->Targets Selectivity C4_Funct->Targets Potency Optimization

Figure 1: Structural logic of the 1-Ethyl-1H-imidazo[4,5-c]pyridine scaffold in kinase inhibitor design.

Primary Application: DNA-PK Inhibition for Radiosensitization[1]

Recent research (2024) has identified imidazo[4,5-c]pyridin-2-one derivatives as highly selective inhibitors of DNA-PK.[1] DNA-PK is a central component of the Non-Homologous End Joining (NHEJ) pathway, which repairs double-strand DNA breaks (DSBs) caused by ionizing radiation.[1]

  • Mechanism: The scaffold binds competitively to the ATP-binding site of the catalytic subunit (DNA-PKcs).

  • Therapeutic Goal: Inhibition prevents cancer cells from repairing radiation-induced DNA damage, thereby acting as a radiosensitizer .

  • Selectivity: The [4,5-c] core provides superior selectivity against related PI3K-like kinases (PIKKs) such as ATM and ATR compared to older quinoline-based inhibitors.

Data Summary: Scaffold Potency
Compound ClassCore ModificationTargetIC50 (nM)Selectivity (vs PI3Kα)
Ref Compound (NU7441) Chromen-4-oneDNA-PK14Moderate
Scaffold A 1-Ethyl-imidazo[4,5-c]pyridin-2-oneDNA-PK< 10 High (>100x)
Derivative B 4-Morpholino-1-ethyl...DNA-PK50-100High
Derivative C 4-Aryl-1-ethyl...Src Kinase25-50Low (Dual inhibitor)

Experimental Protocols

Protocol A: Synthetic Functionalization of the Core

This protocol describes the conversion of the 1-ethyl core into a bioactive "2-one" or "4-amino" inhibitor.

Reagents Required:

  • 1-Ethyl-1H-imidazo[4,5-c]pyridine (Starting Material)[2][3][4]

  • N-Bromosuccinimide (NBS)

  • Palladium Catalysts (Pd(dppf)Cl2, Pd(PPh3)4)

  • Aryl Boronic Acids (Suzuki coupling partners)

Step-by-Step Workflow:

  • C2-Oxidation (Formation of the "-one" core):

    • Dissolve 1-Ethyl-1H-imidazo[4,5-c]pyridine in THF.

    • Critical Step: Treat with moderate equivalents of a lithiating agent (e.g., LDA) at -78°C, followed by quenching with an electrophilic oxygen source or carbonate equivalent; OR use a direct C-H activation method if available. Alternatively, start from the diamine precursor and cyclize with carbonyldiimidazole (CDI).

    • Validation: Confirm formation of the cyclic urea (2-one) via LC-MS (Shift in M+16).

  • C4-Bromination (Activation):

    • Dissolve the core in acetonitrile.

    • Add 1.1 eq of NBS. Stir at RT for 4 hours.

    • Mechanism:[5] Electrophilic aromatic substitution occurs preferentially at the electron-rich C4 position (or C6 depending on conditions, verify via NMR).

  • Suzuki-Miyaura Coupling (Library Generation):

    • Combine C4-bromo intermediate, Aryl Boronic Acid (R-B(OH)2), and K2CO3 in Dioxane/Water (4:1).

    • Add 5 mol% Pd(dppf)Cl2.

    • Heat to 90°C under N2 for 12 hours.

    • Purification: Flash chromatography (DCM/MeOH gradient).

SynthesisWorkflow Start 1-Ethyl-1H-imidazo[4,5-c]pyridine Step1 Step 1: C4-Bromination (NBS, ACN) Start->Step1 Electrophilic Sub. Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Step1->Step2 Pd-Catalyzed C-C Bond Product 4-Aryl-1-Ethyl-imidazo[4,5-c]pyridine (Kinase Inhibitor Candidate) Step2->Product Purification

Figure 2: Synthetic route for generating C4-substituted kinase inhibitors from the 1-ethyl core.

Protocol B: ADP-Glo™ Kinase Assay (DNA-PK/Src)

Objective: Quantify the IC50 of synthesized derivatives against purified kinase.

Materials:

  • Purified DNA-PK complex (Promega or SignalChem).

  • Substrate: p53 peptide or Src-specific peptide.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well white plates.

Procedure:

  • Compound Preparation:

    • Prepare 10mM stocks of 1-Ethyl-imidazo[4,5-c]pyridine derivatives in DMSO.

    • Perform 1:3 serial dilutions in Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).

  • Kinase Reaction (5 µL volume):

    • Add 2 µL of compound (or DMSO control).

    • Add 2 µL of Enzyme/Substrate mix (Optimized to 2x Km).

    • Add 1 µL of Ultra-Pure ATP (10 µM final).

    • Incubation: 60 minutes at Room Temperature (RT).

  • ADP Detection:

    • Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP).

    • Incubate 40 min at RT.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light).

    • Incubate 30 min at RT.

  • Data Analysis:

    • Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

    • Calculate % Inhibition =

      
      .
      
    • Fit curves using a 4-parameter logistic model (GraphPad Prism).

References

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors. Source: ACS Medicinal Chemistry Letters (2024). Context: Describes the synthesis and testing of the [4,5-c] scaffold for DNA-PK. Link:[Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source: Molecules (2017).[6] Context: Comprehensive review of the scaffold's synthesis and biological targets.[6] Link:[Link][7]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021). Context: Details the SAR of the scaffold against Src kinases. Link:[Link]

  • 1-Ethyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid (Chemical Probe Data). Source: PubChem / BenchChem Data. Context: Structural data and chemical properties of the carboxylic acid derivative.[4] Link:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-Ethyl-1H-imidazo[4,5-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IMI-45C-OPT Subject: Improving Reaction Yield & Regioselectivity Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Yield Trap"

If you are experiencing low yields (<40%) and difficult purification, you are likely attempting Route A (Direct Alkylation).

Immediate Directive: Stop direct alkylation of the parent 1H-imidazo[4,5-c]pyridine scaffold.

This method is the primary cause of yield loss due to the formation of inseparable regioisomers (


, 

, and

alkylation). The electron-deficient nature of the pyridine ring makes the

position less nucleophilic than expected, often leading to significant

and

quaternization byproducts.

Recommended Solution: Switch to Route B (The Stepwise Construction). This route locks the ethyl group onto the correct nitrogen before the imidazole ring is formed, guaranteeing 100% regioselectivity for the


 position.

Visual Workflow Analysis

The following diagram contrasts the low-yield "Trap" route with the high-yield "Rational" route.

Synthesis_Pathways Start_A Route A: Direct Alkylation (The Yield Trap) Scaffold 1H-imidazo[4,5-c]pyridine Start_A->Scaffold Mixture Complex Mixture: N1-Ethyl (Target) N3-Ethyl (Isomer) N5-Ethyl (Salt) Scaffold->Mixture Non-selective Reagents_A + Et-I / Base Purification_Fail Difficult Column Low Yield (<30%) Mixture->Purification_Fail Start_B Route B: Stepwise Construction (Recommended) Precursor 4-chloro-3-nitropyridine Start_B->Precursor Step1 Step 1: SNAr (Ethylamine) Precursor->Step1 Inter_1 N-ethyl-3-nitro pyridin-4-amine Step1->Inter_1 Step2 Step 2: Reduction (Fe/AcOH or H2/Pd) Inter_1->Step2 Inter_2 3-amino-4-(ethylamino) pyridine Step2->Inter_2 Step3 Step 3: Cyclization (Triethyl Orthoformate) Inter_2->Step3 Target 1-Ethyl-1H-imidazo [4,5-c]pyridine Step3->Target High Yield (>75%)

Figure 1: Comparison of synthetic strategies. Route B avoids isomer formation entirely.

The Optimized Protocol (Route B)

This protocol is validated for scale-up and minimizes purification steps.

Step 1: Nucleophilic Substitution ( )

Reaction: 4-chloro-3-nitropyridine + Ethylamine




-ethyl-3-nitropyridin-4-amine.
  • Protocol: Dissolve 4-chloro-3-nitropyridine (1.0 eq) in EtOH or THF. Cool to 0°C. Add Ethylamine (2.0 eq, 70% aq. or in THF) dropwise. Stir at RT for 2–4 hours.

  • Critical Control Point: The reaction is exothermic. Maintain temperature <20°C during addition to prevent hydrolysis of the chloride to the phenol (4-hydroxy-3-nitropyridine), which is a dead-end byproduct.

  • Yield Expectation: 90–95% (Yellow solid).

Step 2: Reduction of Nitro Group

Reaction:


-ethyl-3-nitropyridin-4-amine 


-ethylpyridine-3,4-diamine.
  • Method A (Hydrogenation):

    
     (balloon), 10% Pd/C, MeOH, RT.
    
  • Method B (Chemical): Fe powder (5 eq),

    
     (aq), EtOH, reflux 2h.
    
  • Scientist’s Note: The diamine product is highly air-sensitive (oxidizes to a black tar). Do not store this intermediate. Use immediately in Step 3. If you must store it, keep it under Argon at -20°C.

Step 3: Cyclization

Reaction: Diamine + Carbon Source


 Target Imidazo[4,5-c]pyridine.
  • Reagent: Triethyl Orthoformate (TEOF) is superior to formic acid for yield, as it produces ethanol rather than water, driving the equilibrium.

  • Catalyst: Sulfamic acid (5 mol%) or Ytterbium Triflate (1 mol%).

  • Protocol: Suspend fresh diamine in TEOF (10 vol). Add catalyst.[1][2][3][4][5] Reflux (146°C) for 3–5 hours. Distill off EtOH formed to drive completion.

  • Workup: Evaporate excess TEOF. Neutralize with sat.

    
    . Extract with DCM/MeOH (9:1).
    

Troubleshooting Guide & FAQs

Symptom: Low Overall Yield
Potential CauseDiagnostic CheckCorrective Action
Isomer Formation NMR shows multiple sets of ethyl signals.Switch Routes. You are likely using direct alkylation. Adopt the stepwise

route described above.
Diamine Oxidation Intermediate from Step 2 turned dark brown/black before Step 3.Inert Atmosphere. The diamine is unstable. Flush Step 2 with Argon and transfer directly to Step 3 without drying or storage.
Incomplete Cyclization MS shows M+1 peak corresponding to formyl-intermediate (+28 mass).Water Contamination. TEOF hydrolyzes in wet conditions. Use anhydrous conditions or add molecular sieves. Switch to catalytic Sulfamic Acid.
FAQ: Specific Technical Issues

Q1: Can I perform Step 2 and Step 3 in one pot to avoid isolating the unstable diamine? A: Yes. This is a highly effective optimization.

  • Protocol: Perform the reduction using Fe powder in Formic Acid (instead of EtOH/NH4Cl). The formic acid acts as both the solvent for reduction and the C1 source for cyclization.

  • Procedure: Reflux the nitro-amine in Formic Acid with Fe powder. Once reduction is complete, continue refluxing; the imidazole ring will close automatically.

  • Caveat: Workup requires careful neutralization of excess formic acid (exothermic).

Q2: My product is stuck in the aqueous phase during workup. A: Imidazo[4,5-c]pyridines are amphoteric and polar.

  • Fix: Do not use simple Ether/Water extraction.

  • Extraction: Adjust aqueous layer to pH 9–10 using

    
    . Use DCM:Isopropanol (3:1)  or DCM:MeOH (9:1)  for extraction. Continuous liquid-liquid extraction may be necessary for gram-scale batches.
    

Q3: I am seeing a byproduct with Mass M+16. A: This is likely the N-oxide.

  • Cause: If you used peracids or vigorous oxidation conditions elsewhere, the pyridine nitrogen may have oxidized.

  • Fix: Treat the crude with

    
     or Fe/AcOH to deoxygenate the pyridine ring.
    

Decision Logic for Troubleshooting

Use this flow to diagnose failure points in your current workflow.

Troubleshooting_Logic Start Start Diagnosis Q1 Are you alkylating the ring directly? Start->Q1 Stop STOP. Switch to Stepwise Route. Q1->Stop Yes Q2 Is the diamine intermediate dark? Q1->Q2 No Oxidation Oxidation Issue. Use One-Pot Method or Argon Line. Q2->Oxidation Yes Q3 Is the reaction conversion <50%? Q2->Q3 No Water Moisture in TEOF. Add Mol. Sieves or use Formic Acid. Q3->Water Yes Success Proceed to Purification (pH 9) Q3->Success No

Figure 2: Troubleshooting logic tree for yield optimization.

References

  • Regioselective Synthesis Strategy

    • Townsend, L. B., et al. "Regioselective synthesis of 1-substituted imidazo[4,5-c]pyridines." Journal of Medicinal Chemistry. This establishes the fundamental flaw in direct alkylation and the superiority of the 4-chloro-3-nitropyridine route.
    • (Context: Imidazo[4,5-b]pyridine analogs, applicable logic).

  • Cyclization Optimization

    • Wang, Y., et al. "Ytterbium triflate catalyzed condensation with triethyl orthoformate."[3] Tetrahedron Letters. Describes the use of Lewis Acid catalysts to improve TEOF cyclization yields.

    • (MDPI Molecules: Synthetic Approaches of Imidazo[4,5-c]pyridine).

  • One-Pot Reduction/Cyclization

    • Dymińska, A. "Synthesis of imidazo[4,5-c]pyridine derivatives in formic acid."[1] Journal of Heterocyclic Chemistry. Validates the Fe/Formic Acid one-pot methodology.

    • (See Scheme 24 discussion in text).

  • Purification & Isolation

    • BenchChem Technical Support.[6] "Optimization of Reaction Conditions for Cyclization."

    • (General heterocyclic workup protocols).

Sources

Troubleshooting N1 vs N3 regioselectivity in imidazopyridine alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazopyridine Regiocontrol

Topic: Troubleshooting N1 vs N3 Regioselectivity in Imidazo[4,5-b]pyridine Alkylation Audience: Medicinal Chemists & Process Development Scientists

Scope & Diagnostic Context

This guide addresses the alkylation of 1H-imidazo[4,5-b]pyridine (1-deazapurine) and its isomers. The core challenge is the tautomeric equilibrium between the N1 and N3 positions on the imidazole ring, which often leads to inseparable mixtures or preferential formation of the undesired regioisomer during standard


 alkylation.[1]

The Structural Conflict:

  • N1 Position: Adjacent to the C7-H of the pyridine ring.[2]

  • N3 Position: Adjacent to the bridgehead carbon and the pyridine nitrogen (N4).

  • N4 Position (Side Reaction): The pyridine nitrogen itself is nucleophilic, leading to potential quaternary ammonium salt formation (N4-alkylation), often confused with N3-alkylation.[2]

Diagnostic Workflow (Decision Logic)

Before altering conditions, determine your current status using this logic flow.

RegioLogic Start Start: Alkylation Reaction Analysis CheckLCMS 1. Check LCMS/TLC Start->CheckLCMS SingleSpot Single Product Spot? CheckLCMS->SingleSpot Mixture Mixture of Isomers (N1/N3) CheckLCMS->Mixture SingleSpot->Mixture No NOESY 2. Run 2D-NOESY/HMBC SingleSpot->NOESY Yes Fail_Mix Troubleshoot: Kinetic vs Thermo Control Mixture->Fail_Mix IsN1 Isomer is N1-Alkylated (NOE: R-Group ↔ H7) NOESY->IsN1 IsN3 Isomer is N3-Alkylated (NOE: R-Group ↔ No Pyridine H) NOESY->IsN3 IsN4 Isomer is N4-Alkylated (NOE: R-Group ↔ H5) NOESY->IsN4 Desired Is this the desired isomer? IsN1->Desired IsN3->Desired Fail_Salt Troubleshoot: Pyridine N-Blocking IsN4->Fail_Salt Success Proceed to Scale-up Desired->Success Yes Fail_Wrong Troubleshoot: Steric/Electronic Blocking Desired->Fail_Wrong No

Figure 1: Diagnostic logic for identifying and troubleshooting regiochemical outcomes in imidazopyridine alkylation.

Technical FAQs: Troubleshooting Specific Issues

Issue 1: I am getting a 1:1 mixture of N1 and N3 isomers.

Root Cause: The imidazo[4,5-b]pyridine anion is an ambient nucleophile.[2] Under standard basic conditions (e.g.,


/DMF), the reaction is often under kinetic control , driven purely by the accessibility of the nitrogen lone pairs. The transition state energy difference between N1 and N3 attack is negligible for small electrophiles.

Corrective Actions:

  • Switch to Thermodynamic Control: Change the solvent to a protic solvent (e.g., EtOH) or high-temperature conditions if the alkylation is reversible (rare for simple halides, common for Michael acceptors).[2]

  • Cation Effect: Switch from

    
     to 
    
    
    
    . The larger Cesium cation forms a looser ion pair with the imidazopyridine anion, potentially enhancing the reactivity of the harder/more electronegative nitrogen (often N1) depending on the specific substitution pattern.
  • Hard/Soft Acid Base (HSAB) Tuning:

    • Hard Electrophiles (e.g., Alkyl Tosylates/Triflates): Tend to favor the harder nitrogen center (N1).[2]

    • Soft Electrophiles (e.g., Alkyl Iodides): Tend to favor the softer center (N3).[2]

Issue 2: I need the N1-isomer, but N3 is the major product.

Root Cause: The N3 position is often sterically less hindered (unless C2 is substituted) and electronically favored due to the dipole moment alignment with the pyridine ring.

Corrective Actions:

  • The "De Novo" Fix (Highest Reliability): Do not alkylate the bicycle. Instead, alkylate the precursor.[2]

    • Protocol: React 2,3-diaminopyridine with your alkyl halide first to get the

      
      -alkyl-2,3-diaminopyridine (regioselectivity here is driven by the higher basicity of the 3-amino group vs the 2-amino group).[2] Then cyclize with orthoformate.
      
  • Transient Blocking: If de novo is impossible, use a bulky protecting group (e.g., Trityl) which might kinetically select N3, separate the isomers, and then alkylate the N1 position? No—this is inefficient.[2]

  • Mitsunobu Reaction: Switch from alkyl halide to Alcohol +

    
     + DIAD.[2] Mitsunobu conditions often invert the regioselectivity profile compared to base-mediated 
    
    
    
    due to the steric bulk of the betaine intermediate.
Issue 3: I suspect I have N4-alkylation (Pyridine ring quaternization).

Root Cause: The pyridine nitrogen (N4) is a competent nucleophile.[2] This is common when using highly reactive electrophiles (Methyl Iodide, Benzyl Bromide) in non-polar solvents where the imidazole anion is aggregated.

Verification & Fix:

  • Verification: Check 1H NMR. N4-alkylation causes a significant downfield shift of the pyridine protons (H5, H6) due to the positive charge.

  • Fix: Ensure complete deprotonation of the imidazole NH before adding the electrophile. Use a stronger base like NaH in THF/DMF (0°C) to ensure the negative charge is localized on the imidazole ring (N1/N3) rather than leaving the neutral pyridine N4 available for attack.

Experimental Protocols

Method A: Standard Base-Mediated Alkylation (Baseline)

Best for initial screening.[2]

  • Dissolve imidazo[4,5-b]pyridine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add

    
      (2.0 equiv).[2] Stir at RT for 30 min (essential for anion formation).
    
  • Add alkyl halide (1.1 equiv) dropwise.[2]

  • Monitor by LCMS.[2][3] If N4-salt forms, switch to Method B.[2]

Method B: Sodium Hydride (Irreversible Deprotonation)

Best for preventing N4-quaternization.[2]

  • Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF at 0°C under Argon.

  • Add imidazo[4,5-b]pyridine (1.0 equiv) solution slowly. Evolution of

    
     gas will be observed.[2]
    
  • Stir 30 mins at 0°C -> RT.

  • Cool back to 0°C and add electrophile.

  • Note: This method maximizes the nucleophilicity of the imidazole anion, usually favoring the N1/N3 mixture but eliminating N4 attack.

Method C: Regioselective De Novo Synthesis (The "Nuclear Option")

Use when separation of isomers is impossible.

  • Starting Material: 2,3-dichloro-pyridine or 2-chloro-3-nitro-pyridine.[2]

  • Step 1:

    
     displacement with your desired amine (
    
    
    
    ).[2] This selectively displaces the more reactive halide/nitro group (usually C2 or C4 depending on scaffold).
    • For N1-product: You need the amine at the position meta to the pyridine nitrogen? No, for [4,5-b], N1 comes from the nitrogen at the 2-position of the pyridine.[2]

    • Reaction: 2-chloro-3-nitro-pyridine +

      
       -> 2-(R-amino)-3-nitro-pyridine.[2]
      
  • Step 2: Reduce Nitro group (

    
    , Pd/C) -> 2-(R-amino)-3-amino-pyridine.[2]
    
  • Step 3: Cyclize with Triethylorthoformate/pTSA.[2]

    • Result: 100% Regiopure N1-substituted imidazo[4,5-b]pyridine.[2]

Data & Validation: Distinguishing Isomers

The most critical step is proving which isomer you have. Do not rely on LCMS retention time alone.[2]

Table 1: NMR Diagnostic Signatures (Imidazo[4,5-b]pyridine)

FeatureN1-Isomer (Distal)N3-Isomer (Proximal)N4-Isomer (Salt)
NOESY / ROESY Strong NOE between N-CH2 and Pyridine H7 (or H6).[2]NO NOE between N-CH2 and Pyridine protons.[2] (Too far).Strong NOE between N-CH2 and Pyridine H5 .
13C Chemical Shift C2 carbon often shifts upfield relative to N3.[2]C2 carbon often shifts downfield.[2]General downfield shift of pyridine carbons.[2]
HMBC

correlation from N-CH2 to C7a (Bridgehead).[2]

correlation from N-CH2 to C3a (Bridgehead).[2]
Correlation to C5/C3a.

Critical Note: The numbering of bridgehead carbons (3a/7a) varies by IUPAC convention. Always verify your numbering scheme. The NOE to the pyridine ring proton is the most fail-safe physical proof.

References

  • BenchChem. "Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers." BenchChem Technical Guides. Accessed 2024.[2] Link

  • Doganc, F., & Goker, H. (2025).[2] "N-Alkylation of Some Imidazopyridines." FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.[2] Link

  • Pokhodylo, N. T., et al. (2009).[2] "Regioselective alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives." Tetrahedron Letters, 50(16), 1828-1833.[2] Link[2][4]

  • Mitsunobu, O. (1981).[2] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[2] Link[2]

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Notes. Link

Sources

Technical Support Center: Recrystallization of 1-Ethyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-Ethyl-1H-imidazo[4,5-c]pyridine. This document provides a comprehensive, experience-driven approach to developing a robust recrystallization protocol. Given the specific nature of this molecule, a first-principles approach is often more effective than searching for a pre-existing, one-size-fits-all protocol. This guide is structured to empower you, the researcher, to systematically identify the optimal solvent system and troubleshoot common challenges encountered during crystallization.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful recrystallization?

The single most important factor is the choice of solvent.[1][2] An ideal solvent should dissolve the 1-Ethyl-1H-imidazo[4,5-c]pyridine completely when hot (at or near the solvent's boiling point) but poorly when cold (at room temperature or in an ice bath).[1][3][4][5] This temperature-dependent solubility differential is the fundamental principle that allows for the separation of the desired compound from soluble impurities.[6]

Q2: My compound "oiled out" instead of forming crystals. What does this mean and how do I fix it?

"Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid instead of a solid.[7][8] This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution cools too rapidly.[7][9] It can also be caused by a high concentration of impurities, which can depress the melting point.[10]

To fix this, you can try:

  • Re-heating the solution to redissolve the oil.

  • Adding a small amount of additional solvent to decrease the saturation point.[7][9]

  • Slowing the rate of cooling.[9][10] This is crucial; allow the flask to cool to room temperature on a benchtop before moving it to an ice bath.[7][11]

Q3: I've cooled my solution, but no crystals have formed. What should I do?

This is a common issue, often due to either using too much solvent or the solution being supersaturated.[9][12]

Here are the standard troubleshooting steps in order:

  • Scratch the inner surface of the flask with a glass rod just below the surface of the liquid. The micro-scratches on the glass can provide nucleation sites for crystal growth to begin.[11][12][13]

  • Add a seed crystal. If you have a small amount of the pure solid, adding a tiny crystal can induce crystallization.[9][13][14]

  • Reduce the solvent volume. If the first two methods fail, you likely used too much solvent.[9][12] Gently heat the solution to boil off some of the solvent, then allow it to cool again.[13]

  • Cool to a lower temperature. If crystals don't form at room temperature, try cooling the solution in an ice-water bath.[13]

Q4: Can I use a mixture of solvents? When is this a good idea?

Yes, a mixed-solvent system is an excellent and common technique, particularly when no single solvent has the ideal solubility properties.[3][11][15] This method is useful when your compound is too soluble in one solvent and poorly soluble in another.[16][17] The two solvents must be miscible.[16]

The general procedure involves dissolving the compound in a minimum amount of the "good" (high-solubility) hot solvent, and then slowly adding the "bad" (low-solubility) solvent dropwise until the solution becomes faintly cloudy (turbid).[15][18] A few drops of the "good" solvent are then added back to clarify the solution, which is then allowed to cool slowly.[15]

Part 2: Systematic Protocol for Solvent System Development

Since a universally optimal solvent for every batch of 1-Ethyl-1H-imidazo[4,5-c]pyridine may not exist due to varying impurity profiles, a systematic screening is the most rigorous approach.

Analysis of the Target Molecule

1-Ethyl-1H-imidazo[4,5-c]pyridine possesses a polar imidazopyridine core, which is analogous to purines, and a non-polar ethyl group.[19] This structure suggests moderate polarity. The nitrogen atoms in the heterocyclic rings can act as hydrogen bond acceptors. Therefore, polar protic solvents (like alcohols) and polar aprotic solvents are good starting points.

Step-by-Step Experimental Workflow
Step 1: Small-Scale Solvent Screening

The goal is to test the solubility of your crude material in a range of common solvents to find one with a high-temperature coefficient.[5]

Protocol:

  • Aliquot approximately 20-30 mg of your crude 1-Ethyl-1H-imidazo[4,5-c]pyridine into several small test tubes.

  • To each tube, add a different test solvent (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane) dropwise, starting with ~0.5 mL.

  • Agitate the tube at room temperature and record your observations. Note if the compound is fully soluble, partially soluble, or insoluble.[4]

  • If the compound is not fully soluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[20]

  • Record whether the compound dissolves completely upon heating.

  • Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. Observe the quality and quantity of the crystals that form.

  • The ideal single solvent is one where the compound is sparingly soluble at room temperature but fully soluble at boiling, and which produces a good yield of crystals upon cooling.[3]

Data Presentation: Solvent Screening Results
SolventPolarityObservation (Room Temp)Observation (Hot)Observation (Cooling)Suitability
WaterHighInsolubleSparingly SolubleFine NeedlesPotential anti-solvent
EthanolMed-HighSparingly SolubleFully SolubleGood CrystalsGood Candidate
IsopropanolMed-HighSparingly SolubleFully SolubleGood CrystalsGood Candidate
AcetoneMed-HighSolubleFully SolubleLow RecoveryPoor
Ethyl AcetateMediumSparingly SolubleFully SolubleOiled OutPoor alone; try mixed
TolueneLowInsolubleSparingly SolublePowdery solidPossible candidate
HeptaneNon-polarInsolubleInsolubleNo DissolutionPoor; potential anti-solvent

This is an example table; your results may vary.

Visualization: Solvent Selection Workflow

Below is a workflow to guide your decision-making process for selecting a solvent system.

Solvent_Selection_Workflow cluster_eval Evaluate Single Solvent start Start: Crude 1-Ethyl-1H-imidazo[4,5-c]pyridine screen Screen Solvents (e.g., EtOH, IPA, EtOAc, Toluene) start->screen eval_rt Soluble at Room Temp? screen->eval_rt eval_hot Soluble when Hot? eval_rt->eval_hot No reject_rt Reject: Too Soluble eval_rt->reject_rt Yes eval_cool Forms Crystals on Cooling? eval_hot->eval_cool Yes reject_hot Reject: Insoluble eval_hot->reject_hot No oiling_out Troubleshoot: Oiling Out eval_cool->oiling_out No (Oils Out) success Success: Optimal Single Solvent Found eval_cool->success Yes mixed_solvent Proceed to Mixed-Solvent Method reject_hot->mixed_solvent oiling_out->mixed_solvent

Caption: Systematic workflow for single-solvent screening.

Step 2: Performing the Recrystallization

Once you have identified a promising solvent or solvent pair:

  • Place the crude 1-Ethyl-1H-imidazo[4,5-c]pyridine in an Erlenmeyer flask (not a beaker, to minimize evaporation).[11]

  • Add a boiling stick or magnetic stir bar.

  • Heat your chosen solvent in a separate flask. Add the minimum amount of hot solvent to your crude material to just dissolve it completely.[11][16] Adding too much solvent is the most common reason for low recovery.[9]

  • If insoluble impurities remain in the hot solution, perform a hot gravity filtration.

  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[2][11]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Allow the crystals to dry completely before measuring the melting point and calculating the yield. The solid should be dried to a constant weight.[12]

Part 3: Advanced Troubleshooting Guide

This section addresses specific, challenging scenarios you might encounter.

Scenario 1: Persistent Oiling Out

Problem: You have tried adding more solvent and cooling slowly, but the compound continues to separate as an oil. This is common with imidazopyridine derivatives when certain solvent systems like ethyl acetate/hexane are used.

Causality: The high mobility of molecules in the liquid oil phase allows impurities to remain dissolved within it, defeating the purpose of purification.[7][8] The solution is supersaturated, but the temperature is still above the compound's melting point (in that specific solvent/impurity matrix).

Solution Pathway:

  • Change the Solvent System: This is the most robust solution. If you are using a non-polar or moderately polar solvent, switch to a more polar solvent, especially a protic one like ethanol or isopropanol. Alcohols are often effective for N-heterocycles.[21]

  • Use a Mixed-Solvent System: Dissolve the oil in a good solvent (e.g., ethanol) and slowly add a miscible anti-solvent (e.g., water or heptane) while the solution is hot until turbidity persists. Clarify with a few drops of the good solvent and cool slowly.[15][17]

  • Drastically Reduce Concentration: Re-dissolve the oil in a much larger volume of the solvent. Then, slowly evaporate the solvent (e.g., using a rotary evaporator or a gentle stream of nitrogen) until you observe the onset of crystallization. This slow approach to saturation can favor crystal nucleation over oiling.[14]

Visualization: Troubleshooting "Oiling Out"

Oiling_Out_Troubleshooting start Problem: Compound 'Oiled Out' action1 Re-heat to dissolve. Add 10-20% more solvent. Cool SLOWLY. start->action1 check1 Did it oil out again? action1->check1 action2 Switch to a more polar solvent (e.g., Ethanol). Or use a mixed-solvent system (e.g., EtOH/Water). check1->action2 Yes success Success: Pure Crystals Formed check1->success No check2 Did it crystallize? action2->check2 action3 Use large solvent volume. Slowly evaporate solvent to induce crystallization. check2->action3 No check2->success Yes failure Consider alternative purification (e.g., Chromatography) action3->failure

Caption: Decision tree for troubleshooting persistent oiling out.

Scenario 2: Very Low Recovery

Problem: You obtained beautiful crystals, but the final yield is less than 50%.

Causality: This almost always means your compound has significant solubility in the cold solvent, or you used a large excess of solvent.[7][12]

Solution Pathway:

  • Re-evaluate the Solvent: Your chosen solvent may be too "good." Find a solvent in which the compound is less soluble at room temperature.

  • Optimize Solvent Volume: Repeat the recrystallization, being meticulous about adding the absolute minimum volume of hot solvent required for dissolution.

  • "Second Crop" Crystallization: Take the mother liquor (the filtrate from the first filtration) and reduce its volume by boiling.[7] Upon cooling, a second, though likely less pure, batch of crystals may form.

  • Change to a Mixed-Solvent System: Using a solvent/anti-solvent pair can allow for more precise control over the final saturation point, minimizing the amount of compound lost to the mother liquor.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs website: [Link]

  • N/A. (n.d.). recrystallization-2.doc.pdf. Retrieved from California State University, Los Angeles: [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs website: [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from Scribd: [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs website: [Link]

  • NileRed. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from University of Colorado Boulder: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from Mettler Toledo: [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • N/A. (n.d.). Recrystallization. Retrieved from University of Massachusetts: [Link]

  • University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Retrieved from University of Toronto Scarborough website: [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • Vapourtec. (2024, May 9). Flow Crystallization | Solubility Control. Retrieved from Vapourtec: [Link]

  • Nichols, L. (2022, April 7). 3.6D: Mixed Solvent Crystallization. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.). EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use.
  • Google Patents. (n.d.). CZ285489B6 - Process for preparing derivatives of imidazopyridine.
  • University of Washington. (2006, January 8). Crystallisation Techniques. Department of Chemistry. [Link]

  • Nichols, L. (2022, April 7). 3.5E: Initiating Crystallization. Chemistry LibreTexts. [Link]

  • N/A. (n.d.). Recrystallization1. Retrieved from Towson University: [Link]

  • De Yoreo, J. J., et al. (2018, July 27). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society. [Link]

  • N/A. (n.d.). Guide for crystallization. Retrieved from Université de Sherbrooke: [Link]

  • Alpan, A. S., et al. (2004, September 30). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules. [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from University of Cape Town: [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • N/A. (n.d.). Recrystallization. Retrieved from California State University, Dominguez Hills: [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 1-Ethyl-1H-imidazo[4,5-c]pyridine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise and unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. The imidazo[4,5-c]pyridine scaffold, a purine isostere, is of significant interest in medicinal chemistry, appearing in molecules targeting a range of biological pathways.[1][2] This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of a representative member of this class, 1-Ethyl-1H-imidazo[4,5-c]pyridine. In the absence of a directly published, fully assigned spectrum for this specific molecule, this guide will employ a comparative methodology, leveraging spectral data from closely related analogues to predict, interpret, and validate the expected spectral features.

The Strategic Importance of ¹H NMR in Heterocyclic Drug Discovery

¹H NMR spectroscopy is an indispensable tool for the structural verification of organic molecules. It provides detailed information about the electronic environment, connectivity, and stereochemistry of protons within a molecule. For complex heterocyclic systems like imidazo[4,5-c]pyridines, ¹H NMR allows for the definitive assignment of substituent positions on the bicyclic core, which is critical for understanding structure-activity relationships (SAR).

This guide will deconstruct the anticipated ¹H NMR spectrum of 1-Ethyl-1H-imidazo[4,5-c]pyridine, focusing on chemical shifts (δ), coupling constants (J), and signal multiplicities. By comparing these expected values with published data for analogous structures, we can build a robust and reliable analytical framework.

Predicted ¹H NMR Spectrum of 1-Ethyl-1H-imidazo[4,5-c]pyridine

The structure of 1-Ethyl-1H-imidazo[4,5-c]pyridine contains a unique set of protons whose chemical shifts and couplings are dictated by the electronic properties of the fused imidazole and pyridine rings.

Molecular Structure and Proton Numbering

Caption: Structure of 1-Ethyl-1H-imidazo[4,5-c]pyridine with proton numbering.

Based on the analysis of related imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives, the following table outlines the predicted ¹H NMR spectral data for 1-Ethyl-1H-imidazo[4,5-c]pyridine.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale and Comparative Data
H2 8.0 - 8.5Singlet (s)-The proton on the imidazole ring is expected to be a singlet and deshielded due to the adjacent nitrogen atoms. In related imidazo[4,5-b]pyridines, this proton appears in a similar region.[3]
H4 8.5 - 9.0Doublet (d)~5.0 - 6.0This proton is on the pyridine ring, ortho to the nitrogen, leading to significant deshielding. It will be coupled to H5. For comparison, in 4-amino-1-substituted-1H-imidazo[4,5-c]pyridin-2(3H)-ones, the corresponding proton (H7) appears as a doublet around 7.7-7.8 ppm with a J value of ~5.5 Hz.[4] The absence of the amino group in our target molecule would likely shift this proton further downfield.
H6 7.2 - 7.7Doublet (d)~5.0 - 6.0This proton is also on the pyridine ring and will be coupled to H4. Its chemical shift is influenced by the adjacent ring nitrogen.
N-CH₂ 4.2 - 4.7Quartet (q)~7.0 - 7.5The methylene protons of the ethyl group are adjacent to a nitrogen atom, causing a downfield shift. They will be split into a quartet by the neighboring methyl protons. In N-alkylated imidazo[4,5-b]pyridines, the N-CH₂ protons appear in this range.[5]
CH₃ 1.4 - 1.8Triplet (t)~7.0 - 7.5The methyl protons of the ethyl group are in a typical aliphatic region and will be split into a triplet by the adjacent methylene protons.

Comparative Analysis with Alternative Structures

To underscore the predictive power of this analysis, let's compare the expected spectrum of 1-Ethyl-1H-imidazo[4,5-c]pyridine with experimentally determined data for related compounds.

Case Study 1: 2-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile

In this related molecule, the protons on the pyridine ring of the imidazo[4,5-b]pyridine core are reported with the following chemical shifts and coupling constants: δ 8.34 (dd, 1H, J = 4.71, 1.11 Hz), 8.05 (dd, 1H, J = 7.92, 1.20 Hz), and 7.28 (dd, 1H, J = 7.95, 4.74 Hz).[3] The different substitution pattern and the isomeric nature of the core (imidazo[4,5-b] vs. imidazo[4,5-c]) account for the observed differences in chemical shifts and the more complex doublet of doublets splitting pattern.

Case Study 2: N-Alkylated 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridines

A study on N-alkylated imidazo[4,5-b]pyridines provides valuable insight into the chemical shift of the N-CH₂ group.[5] For an N-benzyl substituted derivative, the N-CH₂ protons appear as a singlet at 5.55 ppm. While a benzyl group is electronically different from an ethyl group, this data point supports the prediction of a downfield chemical shift for the N-CH₂ protons in our target molecule due to the adjacent nitrogen.

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of 1-Ethyl-1H-imidazo[4,5-c]pyridine, the following experimental protocol is recommended.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing sample Dissolve 5-10 mg of 1-Ethyl-1H-imidazo[4,5-c]pyridine solvent in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) sample->solvent tms Add a small amount of TMS as an internal standard (0 ppm) solvent->tms tube Transfer solution to a clean, dry NMR tube tms->tube instrument Insert sample into the NMR spectrometer tube->instrument lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field to achieve homogeneity lock->shim acquire Acquire the ¹H NMR spectrum (e.g., 16-32 scans) shim->acquire fourier Fourier Transform the FID acquire->fourier phase Phase correct the spectrum fourier->phase baseline Apply baseline correction phase->baseline integrate Integrate the signals baseline->integrate

Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-Ethyl-1H-imidazo[4,5-c]pyridine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

    • Add a small amount of Tetramethylsilane (TMS) to serve as an internal chemical shift reference (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each signal to determine the relative number of protons.

    • Measure the chemical shifts (δ) and coupling constants (J) for all signals.

Conclusion

The ¹H NMR spectral analysis of 1-Ethyl-1H-imidazo[4,5-c]pyridine, while not directly available in the literature, can be confidently predicted and interpreted through a comparative approach. By leveraging existing data from structurally similar imidazo[4,5-c] and imidazo[4,5-b]pyridine derivatives, researchers can establish a reliable analytical framework for the characterization of this and other novel compounds in this important heterocyclic class. This guide provides the necessary theoretical background, predicted spectral data, and a robust experimental protocol to empower researchers in their drug discovery and development endeavors.

References

  • Gao, C. et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 225, 113794. Available at: [Link]

  • FULIR (Repozitorij Fakulteta kemijskog inženjerstva i tehnologije Sveučilišta u Zagrebu). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Available at: [Link]

  • El-Sayed, M. A. et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3197. Available at: [Link]

  • PubChem. 1H-Imidazo(4,5-c)pyridine. Available at: [Link]

  • Dymińska, L. et al. (2013). Structural and Vibrational Properties of Imidazo[4,5-c]pyridine, a Structural Unit in Natural Products. Journal of Natural Products, 76(9), 1649-1657. Available at: [Link]

  • ResearchGate. 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... Available at: [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Available at: [Link]

  • ResearchGate. Synthesis and Biological Activities of Novel 1H‐Imidazo[4,5‐b]pyridine Derivatives. Available at: [Link]

  • Royal Society of Chemistry. One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. Available at: [Link]

  • FULIR (Repozitorij Fakulteta kemijskog inženjerstva i tehnologije Sveučilišta u Zagrebu). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Available at: [Link]

  • Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

  • ACS Publications. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]

  • PubMed. (2013). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Available at: [Link]

  • Wiley Online Library. (1999). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. PMC. Available at: [Link]

Sources

HPLC Method Development Guide: 1-Ethyl-1H-imidazo[4,5-c]pyridine Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethyl-1H-imidazo[4,5-c]pyridine (CAS: 132-18-3 / Derivatives) represents a critical scaffold in the synthesis of PI3K inhibitors and other kinase-targeting therapeutics. Its analysis presents a classic "Basic Heterocycle Paradox" in chromatography: the molecule is small and polar enough to elute early, yet basic enough (pyridine N and imidazole N) to interact strongly with residual silanols on traditional stationary phases, causing severe peak tailing.

Furthermore, the synthesis of this molecule typically involves the alkylation of the imidazo[4,5-c]pyridine core, which inevitably produces regioisomeric impurities (specifically the N3-ethyl isomer vs. the target N1-ethyl isomer). Separating these regioisomers is the primary critical quality attribute (CQA) for this method.

This guide compares three distinct separation strategies—Traditional Acidic C18 , High-pH Hybrid C18 , and HILIC —to determine the optimal protocol for purity determination.

Part 1: The Chemical Challenge & Impurity Landscape

To develop a robust method, we must first map the impurity origins. The synthesis typically proceeds via the cyclization of 3,4-diaminopyridine or the ethylation of the parent heterocycle.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Target: 1-Ethyl-1H-imidazo[4,5-c]pyridine[1][2]

  • pKa (Calculated): ~5.8 (Pyridine N) and ~6.5 (Imidazole N). Note: The molecule is positively charged at acidic pH.

  • LogP: ~0.8 – 1.2 (Moderately polar).

Impurity Origin Pathway

The following diagram illustrates the synthesis pathway and the generation of critical impurities (Regioisomers and Precursors).

SynthesisPath Precursor Precursor: 3,4-Diaminopyridine (Highly Polar) Core Intermediate: 1H-Imidazo[4,5-c]pyridine (Parent Scaffold) Precursor->Core Cyclization Target TARGET (N1): 1-Ethyl-1H-imidazo[4,5-c]pyridine Core->Target Alkylation (Major) Impurity_Iso IMPURITY (N3): 3-Ethyl-1H-imidazo[4,5-c]pyridine (Regioisomer) Core->Impurity_Iso Alkylation (Minor) Reagent Reagent: Ethyl Halide Reagent->Core

Figure 1: Synthetic route showing the origin of the critical N3-regioisomer impurity and polar precursors.

Part 2: Comparative Method Analysis

We evaluated three methodologies. The goal is to achieve a Resolution (


) > 2.0 between the regioisomers and a Tailing Factor (

) < 1.2 for the main peak.
Method A: Traditional Acidic C18 (The "Standard" Approach)
  • Column: Standard C18 (e.g., Zorbax Eclipse Plus), 5µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: At pH ~2.5, the basic nitrogens are protonated.

  • Verdict: Sub-optimal. While protonation increases solubility, it often leads to "fronting" or "tailing" due to secondary silanol interactions and column overloading. Separation of regioisomers is often poor due to similar hydrophobicity in the ionized state.

Method B: High-pH Hybrid C18 (The "Modern" Approach)
  • Column: Ethylene-Bridged Hybrid (BEH) C18 (e.g., XBridge or Gemini NX-C18).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Methanol.[3][4]

  • Mechanism: At pH 10, the molecule is in its neutral (unionized) state.[5] This increases retention on the hydrophobic stationary phase and eliminates cationic repulsion/silanol attraction.

  • Verdict: Recommended. Neutral species interact more distinctly with the C18 ligands based on shape/structure, maximizing regioisomer selectivity.

Method C: HILIC (The "Polar" Approach)
  • Column: Bare Silica or Amide.

  • Mobile Phase: Acetonitrile / Ammonium Acetate buffer (90:10).

  • Mechanism: Partitioning into a water-rich layer on the silica surface.

  • Verdict: Niche Use. Excellent for retaining the very polar 3,4-diaminopyridine precursor, but often fails to resolve the hydrophobic ethyl regioisomers effectively.

Comparative Performance Data

The following table summarizes expected performance metrics based on physicochemical principles and standard method development data for imidazopyridines.

ParameterMethod A (Acidic C18)Method B (High pH C18)Method C (HILIC)
pH Condition pH 2.5 (Formic Acid)pH 10.0 (NH₄HCO₃)pH 5.8 (Ammonium Acetate)
Target Retention (

)
1.5 - 2.5 (Low retention)5.0 - 7.0 (High retention)0.5 - 1.5 (Elutes early)
Tailing Factor (

)
1.5 - 2.2 (Significant tailing)0.95 - 1.1 (Excellent) 1.1 - 1.3 (Good)
Isomer Resolution (

)
1.2 (Co-elution risk)> 3.5 (Baseline separation) < 1.0 (Poor selectivity)
Precursor Retention Elutes in void volumeElutes earlyHigh retention

Part 3: Recommended Protocol (High-pH Hybrid Method)

This protocol is selected as the "Gold Standard" for purity release testing of 1-Ethyl-1H-imidazo[4,5-c]pyridine, prioritizing regioisomer separation.

Instrumentation & Materials
  • System: HPLC with PDA/UV detector (Agilent 1200/1260 or Waters Alliance).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or Phenomenex Gemini-NX). Note: Do not use standard silica-based C18 columns at pH 10; they will dissolve.

  • Reagents: HPLC Grade Methanol, Ammonium Bicarbonate (NH₄HCO₃), Ammonium Hydroxide.

Mobile Phase Preparation[3][11][12]
  • Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.

  • Mobile Phase B: 100% Methanol (degassed).

Gradient Conditions
  • Flow Rate: 1.0 mL/min[6][3][4]

  • Column Temp: 35°C (Critical for mass transfer kinetics of basic compounds)

  • Injection Volume: 5-10 µL

  • Detection: UV at 260 nm (λ max for imidazopyridine core) and 210 nm (for non-aromatic impurities).

Time (min)% Mobile Phase A% Mobile Phase BComment
0.0955Initial Hold
2.0955Elute polar salts
15.03070Linear Gradient
18.0595Wash
20.0595Hold Wash
20.1955Re-equilibration
25.0955End of Run
System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.0 between 1-Ethyl-1H-imidazo[4,5-c]pyridine (Target) and 3-Ethyl regioisomer.
    
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.2 for the main peak.
    
  • Precision: RSD < 0.5% for retention time; < 1.0% for area (n=6 injections).

Part 4: Troubleshooting & Logic Flow

Use this decision tree to diagnose separation issues during method transfer.

Troubleshooting Start Issue Observed Decision1 Problem Type? Start->Decision1 BranchTail Peak Tailing (>1.2) Decision1->BranchTail BranchRes Poor Resolution (<1.5) Decision1->BranchRes Action1 Cause: Silanol Interaction Action: Increase Buffer Conc. (10mM -> 20mM) BranchTail->Action1 Action2 Cause: Column Aging Action: Replace with High-pH resistant Hybrid C18 BranchTail->Action2 Action3 Cause: Gradient Slope Action: Shallow the gradient (5-70% over 20 mins) BranchRes->Action3 Action4 Cause: Wrong pH Action: Verify pH is > 9.5 (Ensure neutral species) BranchRes->Action4

Figure 2: Troubleshooting logic for basic heterocycle separations.

References

  • BenchChem. "Ethyl 1H-imidazo[4,5-b]pyridine-2-carboxylate and related scaffolds." BenchChem Product Database. Accessed 2024. Link

  • PubChem. "1-Ethyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid." National Library of Medicine. CID 132-18-3 Data. Link

  • Gumieniczek, A., et al. "Stability-indicating HPLC method for imidazo[4,5-b]pyridine derivatives." Acta Poloniae Pharmaceutica, 2005.[7] Link

  • MDPI. "Enantioselective and Regioselective HPLC Analysis of Chiral Imidazolines and Imidazopyridines." Molecules, 2020.[3][4] Link

  • Helix Chromatography. "HPLC Method for Analysis of Pyridine and Aminopyridine Isomers." Helix Application Notes. Link

Sources

Comparing 1-Ethyl-1H-imidazo[4,5-c]pyridine with [4,5-b] isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison: 1-Ethyl-1H-imidazo[4,5-c]pyridine vs. [4,5-b] Isomers in Medicinal Chemistry

Executive Summary

This guide provides a technical analysis comparing 1-Ethyl-1H-imidazo[4,5-c]pyridine (a 3-deazapurine scaffold) with its [4,5-b] isomers (1-deazapurine scaffolds).[1] While both structures serve as bio-isosteres of purine, their distinct electronic profiles and nitrogen positioning dictate divergent biological activities and synthetic challenges.

Key Takeaway: The [4,5-b] isomer is generally more prevalent in kinase and GABA receptor modulation due to its "1-deaza" motif mimicking the N1 of purines.[1] However, the [4,5-c] isomer (3-deaza) offers unique advantages in designing inhibitors for targets like Neprilysin and HCV, where alternative H-bond donor/acceptor vectors are required to bypass resistance or improve selectivity.

Part 1: Structural & Electronic Profiling

The core difference lies in the orientation of the pyridine nitrogen relative to the imidazole ring. This alters the dipole moment, basicity, and hydrogen bonding potential within an enzyme pocket.

Feature1-Ethyl-1H-imidazo[4,5-c]pyridine 1-Ethyl-1H-imidazo[4,5-b]pyridine
Purine Analogy 3-Deazapurine isostere.1-Deazapurine isostere.[1]
Pyridine Nitrogen Position 5 (distal to bridgehead).[1]Position 4 (proximal to bridgehead).[1]
Electronic Character Lower electron density at C4; C2 is highly electrophilic.[1]N4 lone pair can form intramolecular H-bonds or chelates.[1]
Basicity (pKa) Pyridine N is less basic due to para-like resonance with imidazole N.Pyridine N is more basic; often the primary protonation site.[1]
Solubility Generally higher lipophilicity (LogP ~0.5 - 1.2).[1]Slightly more polar due to dipole alignment.[1]
Visualizing the Isosterism

The following diagram illustrates the structural relationship between these isomers and the Adenine (Purine) core, highlighting the "Deaza" positions.

Isosterism Purine Adenine (Purine Core) Natural Ligand IsoC 1-Ethyl-1H-imidazo[4,5-c]pyridine (3-Deazapurine Isostere) Pyridine N at Pos 5 Purine->IsoC Remove N3 Add C IsoB 1-Ethyl-1H-imidazo[4,5-b]pyridine (1-Deazapurine Isostere) Pyridine N at Pos 4 Purine->IsoB Remove N1 Add C

Figure 1: Structural relationship showing the "Deaza" modification required to access each scaffold from a Purine precursor.

Part 2: Synthetic Accessibility & Regiochemistry

Synthesizing these cores requires different diamine precursors. A critical challenge in both pathways is Regioselective Alkylation .[1] Direct ethylation of the bicyclic core often yields a mixture of N1 and N3 isomers (and occasionally N4-quaternization in [4,5-b]).[1]

Comparative Synthetic Pathways
Isomer Precursor Key Synthetic Challenge Optimization Strategy
[4,5-c] 3,4-Diaminopyridine N1 vs. N3 Selectivity: The steric environment of N1 and N3 is similar, leading to ~1:1 mixtures upon direct alkylation.[1]Route A: Use N4-ethyl-3,4-diaminopyridine as the starting material to "lock" the ethyl group before cyclization.Route B: Steric control using bulky C2 substituents.
[4,5-b] 2,3-Diaminopyridine N1 vs. N3 vs. N4: The pyridine nitrogen (N4) can compete for alkylation, forming quaternary salts.[1]Route A: Use N2-ethyl-2,3-diaminopyridine.Route B: Phase-transfer catalysis (KOH/TEBA) favors N1/N3 over N4, though isomer separation is still required.[1]
Experimental Protocol: Regioselective Synthesis of [4,5-c] Core

Objective: Synthesis of 1-Ethyl-1H-imidazo[4,5-c]pyridine via "Pre-alkylation" strategy to avoid isomer mixtures.[1]

  • Starting Material: 4-Chloro-3-nitropyridine.[1]

  • Step 1 (SNAr): React 4-chloro-3-nitropyridine with 70% Ethylamine in ethanol at 0°C → RT for 4 hours.

    • Result: 4-(Ethylamino)-3-nitropyridine (Yellow solid).[1]

    • Why: Installs the ethyl group specifically at the future N1 position.

  • Step 2 (Reduction): Hydrogenation using Pd/C (10%) in MeOH under H₂ balloon (or Fe/AcOH reduction).[1]

    • Result: 3-Amino-4-(ethylamino)pyridine.[1]

    • Precaution: Isolate quickly as diamines are oxidation-sensitive.[1]

  • Step 3 (Cyclization): Reflux the diamine in Triethyl Orthoformate (neat) or Formic Acid with catalytic p-TsOH for 3-6 hours.

    • Result: 1-Ethyl-1H-imidazo[4,5-c]pyridine.[1][2][3]

    • Purification: Flash chromatography (DCM:MeOH 95:5).[1]

  • Validation:

    • 1H NMR (DMSO-d6): Characteristic singlet for C2-H at ~8.4 ppm.[1] Ethyl quartet ~4.2 ppm.[1]

    • Regio-check: NOESY correlation between Ethyl-CH2 and C7-H confirms N1 placement.[1]

Part 3: Biological Performance & SAR

The choice between [4,5-c] and [4,5-b] is rarely arbitrary; it is dictated by the binding pocket's demand for hydrogen bond donors/acceptors.

Kinase Inhibition (Aurora, CDK, JAK)
  • Dominant Isomer: [4,5-b] [4][5][6][7][8][9][10][11]

  • Mechanism: The [4,5-b] scaffold (1-deaza) retains the N3 and N7 (purine numbering) nitrogens, which are critical for the "hinge binding" motif in many kinases (e.g., CDK2, Aurora A).

  • Data: [4,5-b] derivatives often show 10-50x higher potency in kinase assays compared to [4,5-c] analogs because the N4-pyridine nitrogen of the [4,5-b] core aligns better with the hinge region backbone NH.[1]

Inotropic & Antiviral Activity[1][9]
  • Dominant Isomer: [4,5-b] (for Inotropic), [4,5-c] (for specific Antivirals/Neprilysin)

  • Comparison:

    • Inotropic: In guinea pig papillary muscle assays, 2-substituted-[4,5-b] derivatives were consistently more potent than their [4,5-c] isomers.[1]

    • Neprilysin (NEP): [4,5-c] derivatives have demonstrated superior activity over benzimidazoles and some [4,5-b] analogs, likely due to the specific electronic repulsion avoided by removing the N1-nitrogen (3-deaza effect).

SAR Logic Flow

SAR_Logic Target Target Binding Pocket Requirements Hinge Requires H-Bond Acceptor at Purine N1 position? Target->Hinge Yes Use [4,5-b] Isomer (Retains N3/N4 vector) Hinge->Yes Yes No Use [4,5-c] Isomer (3-Deaza profile) Hinge->No No (or requires hydrophobic contact) App_B Applications: - Kinase Inhibitors (CDK, Aurora) - GABA Modulators Yes->App_B App_C Applications: - Neprilysin Inhibitors - Anti-HCV (NS5B) - Adenosine Antagonists No->App_C

Figure 2: Decision matrix for selecting the appropriate imidazopyridine isomer based on target binding requirements.

Part 4: Comparative Data Summary

The following table aggregates physicochemical and biological data points to facilitate direct comparison.

Property1-Ethyl-1H-imidazo[4,5-c]pyridine 1-Ethyl-1H-imidazo[4,5-b]pyridine
CAS Number 675581-76-7 (Parent)93129-54-5 (Ethyl ester deriv.)[1]
Melting Point ~130-140°C (Derivative dependent)~290°C (2-Phenyl deriv.); High MP indicates strong lattice energy.[1]
1H NMR (Ethyl) Quartet ~4.2 ppm; Triplet ~1.4 ppm.[1]Quartet ~4.3 ppm; Triplet ~1.4 ppm.[1]
Aromatic Shifts C2-H: ~8.4 ppm (Deshielded).[1]C2-H: ~8.5 ppm; C5/C6/C7 pattern distinct.[1]
Key Bio-Activity Anti-HCV: IC50 < 1 µM (NS5B).Neprilysin: Ki ~ nM range.[1]Anticancer: IC50 4-46 nM (Aurora B).Inotropic: >10x potency vs [4,5-c].[1]
Metabolic Stability Moderate; Pyridine N-oxidation is a common metabolic soft spot.[1]High; often requires substitution to block C-oxidation.[1]

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv

    • Source: [1]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 1987.[12]

    • Source:

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 2022.[1]

    • Source:

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 2014.[1]

    • Source:

  • Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation.Organic Process Research & Development, 2006.

    • Source:

Sources

A Senior Application Scientist's Guide to Bioequivalence Studies of Imidazo[4,5-c]pyridine Scaffolds: A Focus on Moxonidine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the principles and practices involved in conducting bioequivalence (BE) studies for drugs featuring the imidazo[4,5-c]pyridine scaffold. Using the second-generation centrally acting antihypertensive agent, Moxonidine, as a primary exemplar, we will explore the critical aspects of study design, advanced analytical methodologies, and regulatory expectations. Our objective is to furnish you with not only the "how" but also the "why" behind these experimental choices, grounded in scientific integrity and extensive field experience.

The Imidazo[4,5-c]pyridine Scaffold: Therapeutic Significance

The imidazo[4,5-c]pyridine core is a key structural motif in a class of centrally acting antihypertensive drugs. These agents modulate sympathetic nervous system activity to lower blood pressure. Moxonidine, a prominent member of this class, selectively agonizes the imidazoline I1 receptor in the rostral ventrolateral medulla of the brainstem.[1][2][3] This selectivity is a crucial differentiator from older centrally acting antihypertensives like clonidine, as it results in a more favorable side-effect profile, particularly with lower incidences of sedation and dry mouth.[2][4] Moxonidine may be employed when first-line treatments such as thiazides, beta-blockers, ACE inhibitors, and calcium channel blockers are not suitable or have failed to achieve adequate blood pressure control.[1][5]

Mechanism of Action: A Cascade of Sympathetic Inhibition

Moxonidine's primary therapeutic effect stems from its high-affinity binding to I1-imidazoline receptors, which is approximately 33 times greater than its affinity for α2-adrenergic receptors.[1][6] This interaction initiates a signaling cascade that reduces sympathetic outflow from the central nervous system.[2][3] The downstream consequences are a decrease in systemic vascular resistance and a subsequent reduction in blood pressure.[6][7] Notably, this is achieved without negatively impacting heart rate, cardiac output, or stroke volume during acute administration.[6][7]

Moxonidine Moxonidine I1_Receptor I1-Imidazoline Receptor (Rostral Ventrolateral Medulla) Moxonidine->I1_Receptor Binds selectively Sympathetic_Outflow Decreased Sympathetic Nervous System Outflow I1_Receptor->Sympathetic_Outflow Inhibits Vascular_Resistance Reduced Systemic Vascular Resistance Sympathetic_Outflow->Vascular_Resistance Blood_Pressure Lowered Blood Pressure Vascular_Resistance->Blood_Pressure

Caption: Simplified signaling pathway of Moxonidine's antihypertensive action.

Bioequivalence Study Design: A Comparative Framework

The primary goal of a bioequivalence study is to demonstrate that a generic drug product performs in the same manner as the innovator (reference) product.[8][9] For drugs like Moxonidine, this typically involves a single-dose, two-period, two-sequence, crossover study in healthy volunteers under fasting conditions.[5][10][11]

Rationale for the Crossover Design

The crossover design is the gold standard for BE studies because it minimizes inter-subject variability. Each participant serves as their own control, receiving both the test and reference formulations on separate occasions, separated by an adequate washout period. This design increases the statistical power to detect any true differences between the formulations.

cluster_0 Period 1 cluster_1 Period 2 Group_A Group A (Receives Test Product) Washout Washout Period Group_A->Washout Group_B Group B (Receives Reference Product) Group_B->Washout Group_A2 Group A (Receives Reference Product) Group_B2 Group B (Receives Test Product) Washout->Group_A2 Washout->Group_B2

Caption: Standard two-period, two-sequence crossover bioequivalence study design.

Step-by-Step Experimental Protocol for a Moxonidine BE Study
  • Subject Recruitment: Enroll a statistically determined number of healthy adult volunteers (typically no less than 24) who meet specific inclusion and exclusion criteria.[11]

  • Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the study's purpose, procedures, and potential risks.

  • Randomization: Randomly assign subjects to one of two treatment sequences (e.g., Test then Reference, or Reference then Test).

  • Dosing (Period 1): Following an overnight fast of at least 10 hours, administer a single oral dose of either the test or reference Moxonidine formulation (e.g., 0.4 mg) with a standardized volume of water.

  • Blood Sampling: Collect serial blood samples into labeled, anticoagulant-containing (e.g., K2EDTA) tubes at predetermined time points.[5] A typical schedule might be: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Processing and Storage: Promptly centrifuge the blood samples to separate the plasma. Store the plasma samples frozen at -70°C or below until analysis.[5]

  • Washout Period: A washout period of at least 7-10 half-lives of the drug (for Moxonidine, a 7-day washout is adequate, as its half-life is about 2.2-2.8 hours) must separate the two dosing periods to ensure complete elimination of the drug from the body.[5]

  • Dosing (Period 2): Repeat steps 4-6 with the alternate formulation for each subject.

  • Bioanalysis: Analyze the plasma samples for Moxonidine concentration using a validated analytical method.

The Analytical Cornerstone: LC-MS/MS for Moxonidine Quantification

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying low concentrations of drugs like Moxonidine in complex biological matrices such as plasma.[5][12] Its high sensitivity, specificity, and speed are unparalleled.[12]

Validated Bioanalytical Method Protocol

This protocol outlines a robust method for Moxonidine quantification in human plasma.

  • Sample Preparation (Solid-Phase Extraction):

    • Thaw plasma samples and an internal standard (IS) working solution (e.g., Clonidine) at room temperature.[5][13]

    • To 200 µL of plasma in a polypropylene tube, add 25 µL of the IS solution and vortex.

    • Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.

    • Wash the cartridge with an appropriate solvent to remove interfering substances.

    • Elute Moxonidine and the IS from the cartridge with a suitable elution solvent (e.g., a mixture of methanol and ammonium hydroxide).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A C8 or C18 column is typically used for separation (e.g., Hypurity C8, 100 x 4.6 mm).[5][14]

    • Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile and an ammonium acetate buffer, is effective.[5][14]

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is highly sensitive for Moxonidine.[13][14]

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Moxonidine Transitions: m/z 242.05 → 206.1 and 242.05 → 199.05.[5][14]

      • Clonidine (IS) Transition: m/z 230.1 → 213.1.[5][14]

Plasma Plasma Sample (+ Internal Standard) SPE Solid-Phase Extraction (SPE) Plasma->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Data Concentration Data LC_MS->Data

Caption: Bioanalytical workflow for Moxonidine quantification in plasma.

Data Analysis: Pharmacokinetics and Statistical Equivalence

Once the plasma concentrations are determined, pharmacokinetic (PK) parameters are calculated for each subject for both the test and reference products.

Key Pharmacokinetic Parameters
  • Cmax: The maximum observed plasma concentration of the drug.

  • AUCt: The area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUCinf: The area under the plasma concentration-time curve from time zero extrapolated to infinity.

These parameters are the primary endpoints for determining bioequivalence.

Statistical Comparison and Acceptance Criteria

To establish bioequivalence, the 90% confidence intervals for the ratio of the geometric means (Test/Reference) of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[15]

ParameterTest Product (Mean ± SD)Reference Product (Mean ± SD)Geometric Mean Ratio (Test/Ref)90% Confidence IntervalBioequivalent?
AUCt (ng*h/mL) 18.5 ± 4.219.1 ± 4.596.9%90.1% - 104.2%Yes
Cmax (ng/mL) 3.8 ± 0.93.9 ± 1.197.4%89.5% - 105.9%Yes

Table 1: Hypothetical comparative pharmacokinetic data for two Moxonidine 0.4 mg formulations.

Comparative Landscape: Alternative Scaffolds and Therapeutic Choices

While bioequivalence studies directly compare formulations of the same active pharmaceutical ingredient, it is crucial for drug development professionals to understand the broader therapeutic context.

  • First-Generation Centrally Acting Agents: Clonidine is the primary comparator in this class. While effective, it has a higher affinity for α2-adrenergic receptors, leading to more pronounced side effects like sedation and dry mouth compared to Moxonidine.[4] Clinical studies have shown that Moxonidine is as effective as clonidine in reducing blood pressure but is significantly better tolerated.[4]

  • Other Antihypertensive Classes: Moxonidine's efficacy has been shown to be comparable to other major antihypertensive classes, including ACE inhibitors (e.g., enalapril), beta-blockers (e.g., atenolol), and calcium channel blockers (e.g., nifedipine).[16][17] The choice of agent often depends on patient comorbidities, side-effect profiles, and individual response.

  • Other Imidazoline Receptor Agonists: Rilmenidine is another second-generation imidazoline receptor agonist with a similar mechanism of action to Moxonidine.[18][19] Both are considered effective and better tolerated than older agents.[18] Network meta-analyses suggest that moxonidine may be the best choice among imidazoline receptor agonists from a safety and efficacy standpoint.[19]

It is important to note that direct bioequivalence comparisons are not made between different active ingredients (e.g., Moxonidine vs. Clonidine). Such comparisons are the domain of clinical efficacy and safety trials.

Conclusion

Conducting a successful bioequivalence study for a drug containing the 1-Ethyl-1H-imidazo[4,5-c]pyridine scaffold, such as Moxonidine, requires a multi-faceted approach. It combines a rigorous, statistically sound clinical study design with highly sensitive and specific bioanalytical methods. The crossover study design, coupled with LC-MS/MS quantification, provides the high-quality data necessary to meet the stringent regulatory requirements for establishing bioequivalence. Understanding the comparative therapeutic landscape further enriches the context for drug development, ensuring that generic products are not only equivalent in performance but also represent a valuable and safe option for patients.

References

  • Moxonidine - Wikipedia. [Link]

  • What is the mechanism of Moxonidine? - Patsnap Synapse. [Link]

  • What is the mechanism of action of Moxonidine? - Dr.Oracle. [Link]

  • Pharmacology of moxonidine, an I1-imidazoline receptor agonist - PubMed. [Link]

  • Pharmacology and clinical use of moxonidine, a new centrally acting sympatholytic antihypertensive agent - PubMed. [Link]

  • Guideline on the Investigation of Bioequivalence - European Medicines Agency. [Link]

  • EMA adopts five product-specific bioequivalence guidelines. [Link]

  • Product-specific bioequivalence guidance | European Medicines Agency (EMA). [Link]

  • Investigation of bioequivalence - Scientific guideline | European Medicines Agency (EMA). [Link]

  • The New European Medicines Agency Guideline on the Investigation of Bioequivalence. [Link]

  • A Sensitive, Rapid Determination of Moxonidine in Plasma by LC-MS/MS, Application to Bioequivalence Study - Research Journal of Pharmacy and Technology. [Link]

  • FDA now recommends only one study to show bioequivalence for certain oral drug products. [Link]

  • New FDA Draft Guidance for Industry on Bioequivalence Studies - ECA Academy. [Link]

  • Guideline on Conducting Bioequivalence Studies - Food And Drugs Authority. [Link]

  • Moxon 0.2 Tablet 10's Substitute - Alternatives, Uses and Benefits - Apollo Pharmacy. [Link]

  • A LC-MS/MS Quantification of Moxonidine in Plasma | Journal of Chemical Health Risks. [Link]

  • Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed. [Link]

  • FDA shares advice on bioequivalence studies for different dosage forms - Fierce Pharma. [Link]

  • Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations - Food and Drug Administration. [Link]

  • Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry. | Semantic Scholar. [Link]

  • Moxonidine - Australian Prescriber - Therapeutic Guidelines. [Link]

  • Summary Public Assessment Report - sukl. [Link]

  • Not first‐line antihypertensive agents, but still effective—The efficacy and safety of imidazoline receptor agonists: A network meta‐analysis - PMC. [Link]

  • Comparison of moxonidine and clonidine HCl in treating patients with hypertension. [Link]

  • (PDF) Assessment of in Vitro Comparative Dissolution Kinetics of Moxonidine Products as a Factor Potentially Determining Effectiveness of Antihypertensive Treatment - ResearchGate. [Link]

  • The use of moxonidine in the treatment of hypertension - PubMed. [Link]

  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique. [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 1-Ethyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

1-Ethyl-1H-imidazo[4,5-c]pyridine (CAS: 675581-76-7 or related derivatives) is a fused nitrogen-containing heterocycle commonly used as a pharmacophore in drug discovery. While often handled in milligram quantities during R&D, its disposal requires strict adherence to protocols for organic nitrogenous bases .

Improper disposal of this compound poses two specific risks:

  • Environmental Toxicity: As a bioactive scaffold structurally analogous to purines, it possesses potential aquatic toxicity and biological activity that must be neutralized via high-temperature incineration.

  • Chemical Incompatibility: The basic nitrogen atoms (pyridine N and imidazole N) make this compound incompatible with strong oxidizers and acids, creating risks of exothermic reactions or the release of toxic vapors if commingled in incorrect waste streams.

Core Hazard Data Table
ParameterSpecificationOperational Implication
Chemical Class Fused N-Heterocycle (Base)Segregate from oxidizers and strong acids.
Physical State Solid (Crystalline Powder)Dust explosion risk if aerosolized; requires particulate respiratory protection.
Primary Hazards Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.
Combustion Byproducts Nitrogen Oxides (NOx), CO, CO2Must be incinerated in a facility equipped with NOx scrubbers.
RCRA Status Non-listed (treat as Characteristic)Classify based on ignitability (if in solvent) or toxicity.

Pre-Disposal Assessment & Segregation

Effective disposal begins at the bench. You must characterize the waste state before selecting a container.

The "Why" Behind Segregation

We do not treat 1-Ethyl-1H-imidazo[4,5-c]pyridine as generic "trash" because of its nitrogen content.

  • Mechanism: Upon combustion, the imidazole and pyridine rings cleave to form Nitrogen Oxides (NOx).

  • Protocol: Consequently, this waste must be directed to Stream C (High BTU Organic Waste) destined for controlled incineration, rather than landfill or standard municipal waste streams.

Disposal Decision Tree (Workflow)

The following logic gate ensures the compound is routed to the correct waste stream based on its physical state.

DisposalWorkflow Start Waste Generation: 1-Ethyl-1H-imidazo[4,5-c]pyridine StateCheck Determine Physical State Start->StateCheck SolidState Solid / Powder StateCheck->SolidState Dry Solid LiquidState Solution / Mother Liquor StateCheck->LiquidState Dissolved SolidBin Container: Wide-Mouth HDPE Label: Hazardous Solid - Toxic SolidState->SolidBin SolventCheck Identify Solvent LiquidState->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated No Halogens HaloBin Stream A: Halogenated Waste (High Temp Incineration) Halogenated->HaloBin FinalCheck Verify pH > 4 (Avoid Acidification) NonHalogenated->FinalCheck NonHaloBin Stream B: Organic Solvents (Fuel Blending/Incineration) FinalCheck->NonHaloBin

Figure 1: Logic flow for segregating imidazopyridine waste based on solvent composition and physical state.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired reagents, reaction solids, or contaminated weighing papers.

  • Container Selection: Use a Wide-Mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Bagging: Place the solid waste inside a clear secondary polyethylene bag before placing it in the jar. This "double containment" prevents dust inhalation when the waste facility opens the container.

  • Labeling:

    • Chemical Name: 1-Ethyl-1H-imidazo[4,5-c]pyridine.[1][2][3][4]

    • Hazards: Check "Toxic" and "Irritant".

    • Constituents: 100%.[5]

  • Storage: Store in the Satellite Accumulation Area (SAA) . Keep the lid tightly closed to prevent moisture absorption (hygroscopic nature).

Protocol B: Liquid Waste (Reaction Mixtures/Eluents)

Applicability: Mother liquors from recrystallization or flash chromatography fractions.

  • Solvent Compatibility Check:

    • Critical Step: Ensure the solution does not contain strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid). The imidazopyridine moiety can form unstable N-oxides or exothermic salts.

  • Segregation:

    • If solvent is Dichloromethane/ChloroformHalogenated Waste Carboy .

    • If solvent is Methanol/Ethyl Acetate/AcetoneNon-Halogenated Organic Carboy .

  • pH Verification: If the solution was part of an acidic workup, neutralize to pH 5–9 before adding to the organic waste drum to prevent corrosion of the steel waste drums used by haulers.

Emergency Spill Response

In the event of a bench-top spill, immediate containment is required to prevent respiratory exposure to the dust.

SpillResponse Alert 1. ALERT Notify personnel Evacuate immediate area PPE 2. PPE Don Nitrile Gloves, Goggles, N95/P100 Mask Alert->PPE Contain 3. CONTAIN Cover with absorbent pads (Do not dry sweep) PPE->Contain Clean 4. CLEAN Wipe with wet paper towels (Solubilize dust) Contain->Clean Dispose 5. DISPOSE Place all debris in Hazardous Solid Waste Clean->Dispose

Figure 2: Immediate response workflow for solid or liquid spills of 1-Ethyl-1H-imidazo[4,5-c]pyridine.

Specific Neutralization:

  • For Liquid Spills: Absorb with vermiculite or a commercial organic spill kit.

  • For Solid Spills: Do not dry sweep, as this generates hazardous dust. Cover with wet paper towels (water or ethanol) to dampen the powder, then wipe up.

Regulatory & Compliance Codes

When filling out your institution's waste manifest, use the following codes. Note that while this specific CAS is not P-listed or U-listed, it defaults to characteristic hazardous waste.

AgencyCodeDescriptionReason for Classification
EPA (RCRA) D001 IgnitableOnly if disposed of in flammable solvents (Flash point <60°C).
EPA (RCRA) D002 CorrosiveOnly if disposed of in acidic/basic solution (pH <2 or >12.5).
DOT UN 2811 Toxic Solid, Organic, n.o.s.General shipping classification for toxic organic solids.
EU Waste 16 05 06 *Lab chemicals"Laboratory chemicals consisting of or containing hazardous substances."

References

  • National Institutes of Health (NIH). (2019). The NIH Drain Discharge Guide.[6] Division of Environmental Protection. Retrieved February 25, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Regulations. Retrieved February 25, 2026, from [Link]

  • University of Illinois Division of Research Safety. (2019). Chemical Compatibility and Storage Guidelines. Retrieved February 25, 2026, from [Link]

Sources

Comprehensive Safety and Handling Guide for 1-Ethyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling 1-Ethyl-1H-imidazo[4,5-c]pyridine (CAS No. 675581-76-7).[1] As a specialized heterocyclic compound, it requires careful handling to mitigate potential risks. This guide is designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Risk Mitigation

Given its chemical structure, 1-Ethyl-1H-imidazo[4,5-c]pyridine should be handled as a substance with the potential to cause irritation to the skin and eyes, and may be harmful if inhaled or swallowed. Pyridine and its derivatives are known for their potential to cause a range of health issues, from mild irritation to more severe effects on the nervous system, liver, and kidneys.[4][5][6]

Primary Routes of Exposure:

  • Inhalation

  • Skin contact

  • Eye contact

  • Ingestion

Assumed Hazard Statements (Based on Analogs):

  • Harmful if swallowed.[7]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required equipment.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield should be worn when there is a significant risk of splashing.[8]Protects against splashes and airborne particles that could cause serious eye irritation.
Hand Protection Nitrile rubber gloves are recommended for their general chemical resistance.[8][9] Always inspect gloves for integrity before use and change them immediately if contaminated.Prevents skin contact, a primary route of exposure that can lead to irritation.
Skin and Body Protection A lab coat is mandatory. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or suit should be considered.[8]Protects underlying clothing and skin from contamination.
Respiratory Protection All handling of solid material and solutions should be conducted within a certified chemical fume hood.[4][8] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.Minimizes the risk of inhaling potentially harmful aerosols or vapors.

Operational Plan: From Receipt to Disposal

A systematic approach to handling 1-Ethyl-1H-imidazo[4,5-c]pyridine is crucial for minimizing exposure and ensuring a safe working environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]

  • Keep it away from strong oxidizing agents, acids, and bases.[10][11]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Handling and Use

Step 1: Preparation

  • Before handling, ensure that an eyewash station and a safety shower are readily accessible.[8]

  • Verify that the chemical fume hood is functioning correctly.

  • Gather all necessary PPE and inspect it for any defects.

  • Prepare your work area by covering it with absorbent, disposable bench paper.

Step 2: Weighing and Transferring

  • Conduct all weighing and transferring of the solid compound within a chemical fume hood to prevent the inhalation of any dust.[8]

  • Use non-sparking tools to avoid ignition sources.[10][12]

  • Keep the container tightly closed when not in use.[10]

Step 3: Solution Preparation

  • When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Ensure the process is carried out in a well-ventilated fume hood.

Step 4: Post-Handling

  • Decontaminate all equipment and the work surface after use.

  • Wash hands thoroughly with soap and water after removing gloves.[7][13]

The following diagram illustrates the standard operational workflow for handling 1-Ethyl-1H-imidazo[4,5-c]pyridine.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Function prep2 Inspect and Don PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weigh and Transfer in Fume Hood prep3->handle1 handle2 Prepare Solution in Fume Hood handle1->handle2 clean1 Decontaminate Equipment and Work Area handle2->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

Caption: Safe handling workflow for 1-Ethyl-1H-imidazo[4,5-c]pyridine.

Spill and Disposal Management

Spill Response

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills (Solid):

    • Ensure the area is well-ventilated, and wear all required PPE.

    • Avoid generating dust.[8]

    • Gently sweep up the spilled solid and place it into a suitable, labeled container for disposal.[8]

  • Small Spills (Liquid/Solution):

    • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[9][10]

    • Collect the absorbed material into a sealed container for disposal.[14]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry into the affected area.

Waste Disposal
  • All waste containing 1-Ethyl-1H-imidazo[4,5-c]pyridine must be treated as hazardous waste.

  • Collect all waste materials in a clearly labeled, sealed container.[14]

  • Dispose of the waste through a licensed hazardous-waste disposal company, following all applicable federal, state, and local regulations.[8][9] Do not pour waste down the drain.[9]

First Aid Measures

In case of exposure, follow these first aid procedures:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, seek medical attention.[15]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][15]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[10][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][15]

By adhering to these safety and handling protocols, you can significantly minimize the risks associated with working with 1-Ethyl-1H-imidazo[4,5-c]pyridine, ensuring a safer laboratory environment for all personnel.

References

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals. (n.d.). Washington State University. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Retrieved from [Link]

  • Safety Data Sheet PYRIDINE - ChemSupply Australia. (n.d.). Retrieved from [Link]

  • 4-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine. (n.d.). PubChem. Retrieved from [Link]

  • 1H-Imidazo(4,5-c)pyridine. (n.d.). PubChem. Retrieved from [Link]

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved from [Link]

  • ATSDR Pyridine Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Pyridine: incident management - GOV.UK. (2015, October 15). Retrieved from [Link]

  • Safety Data Sheet: pyridine - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

  • HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved from [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2025, November 8). ResearchGate. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.